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  • Product: 3-(4-Morpholinylmethyl)phenol
  • CAS: 87476-73-1

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(4-Morpholinylmethyl)phenol CAS 87476-73-1

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Morpholinylmethyl)phenol (CAS 87476-73-1) Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Morpholinylmethyl)phenol (CAS 87476-73-1)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Morpholinylmethyl)phenol, CAS 87476-73-1. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into the compound's identity, key physical and chemical characteristics, and analytical methodologies. The guide emphasizes the causality behind experimental choices and provides a framework for its practical application in a laboratory setting.

Introduction and Compound Significance

3-(4-Morpholinylmethyl)phenol is a bifunctional organic molecule incorporating both a phenol and a morpholine moiety. The phenolic group provides acidic properties and a site for aromatic substitution, while the morpholine group, a tertiary amine, imparts basicity and influences solubility. This unique combination makes the compound a valuable building block in medicinal chemistry and materials science. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, designing synthetic routes, developing analytical methods, and ensuring safe handling. The interplay between the acidic phenol and the basic morpholine dictates its solubility, lipophilicity, and interaction with biological targets, which are critical parameters in drug discovery and development.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. The following table summarizes the key identifiers for 3-(4-Morpholinylmethyl)phenol.

IdentifierValueSource
CAS Number 87476-73-1[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.25 g/mol
IUPAC Name 3-[(morpholin-4-yl)methyl]phenol[1]
SMILES Oc1cccc(CN2CCOCC2)c1[1]
InChI 1S/C11H15NO2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2[1]
InChI Key WBHXWMIFIZMHKS-UHFFFAOYSA-N[1]

The structure consists of a phenol ring substituted at the meta-position with a methylene bridge linked to the nitrogen atom of a morpholine ring.

Caption: 2D Structure of 3-(4-Morpholinylmethyl)phenol.

Core Physicochemical Properties

The utility of a chemical compound in research and development is largely defined by its physical properties. These parameters govern its solubility, stability, and suitability for various applications.

PropertyValue / DescriptionSignificance in Research & DevelopmentSource
Appearance White to cream to pale brown crystals or powder.Provides a first-pass quality check. Color variations may indicate impurities or degradation.[2]
Melting Point 127.5 - 133.5 °CA sharp melting point range is a key indicator of purity. This value is critical for reaction temperature control and formulation development.[2]
pKa Estimated ~9-10 for the phenol; ~7-8 for the morpholinium ion.As an amphoteric compound, it has two pKa values. The phenolic pKa dictates its acidity, while the morpholine nitrogen's pKa defines its basicity.[3][4] This is crucial for predicting ionization state at physiological pH, which affects solubility, permeability, and receptor binding.[3][4]
Octanol-Water Partition Coefficient (LogP) Estimated: ~1.2 (based on calculated value for isomer 3-Morpholinophenol).LogP is a measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for drug candidates.[5]
Aqueous Solubility (LogS) Estimated: ~ -0.75 (log₁₀(mol/L)) (based on calculated value for isomer 3-Morpholinophenol).Solubility is critical for administration, formulation, and bioavailability. The compound is predicted to be slightly soluble in water.[6] Solubility is pH-dependent due to its acidic and basic centers.[5][6]

Spectroscopic Profile (Anticipated)

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (Ar-H): Expect signals between 6.5-7.5 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Phenolic Proton (-OH): A broad singlet, typically between 4-8 ppm, whose chemical shift is sensitive to solvent and concentration.

    • Benzylic Protons (Ar-CH₂-N): A sharp singlet expected around 3.5-4.0 ppm.[7]

    • Morpholine Protons (-N-CH₂- and -O-CH₂-): Two distinct multiplets would be observed. The protons adjacent to the nitrogen (-N-CH₂) would likely appear around 2.5-3.0 ppm, while those adjacent to the oxygen (-O-CH₂) would be further downfield, around 3.6-3.9 ppm.[7][8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Multiple signals in the 110-160 ppm region. The carbon bearing the hydroxyl group (C-OH) would be the most downfield.[7]

    • Benzylic Carbon (Ar-CH₂-N): A signal expected in the range of 55-65 ppm.[7]

    • Morpholine Carbons: Two signals are expected: one for the carbons adjacent to nitrogen (~50-55 ppm) and one for the carbons adjacent to oxygen (~65-70 ppm).[8]

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A prominent, broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.[8]

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[7]

    • C=C Stretches: Aromatic ring stretching vibrations around 1450-1600 cm⁻¹.

    • C-O and C-N Stretches: Signals in the fingerprint region (1000-1300 cm⁻¹) corresponding to the phenolic C-O and the morpholine C-N and C-O-C ether bonds.

Analytical Methodologies

The accurate quantification and qualification of 3-(4-Morpholinylmethyl)phenol require robust analytical methods. The compound's phenolic nature makes it amenable to standard chromatographic techniques.

Recommended Protocol: Purity Analysis by HPLC-UV

This protocol describes a standard method for determining the purity of a sample. The choice of a C18 column is based on its versatility for separating moderately polar compounds, while the mobile phase composition is designed to achieve good peak shape and retention.

  • Standard and Sample Preparation:

    • Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Serially dilute the stock solution with the mobile phase to create calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

    • Prepare the analytical sample by diluting the stock solution to fall within the calibration range.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). The formic acid helps to ensure good peak shape by keeping the phenolic proton and morpholine nitrogen in a consistent protonation state.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm (a typical absorbance wavelength for phenols).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main component in the sample chromatogram.

    • Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

Structural Confirmation by GC-MS

For definitive structural confirmation, particularly for identifying impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Phenols can be analyzed directly or after derivatization.[9]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Bulk Compound or Reaction Mixture Dissolve Dissolve in Volatile Solvent (e.g., Methanol, Ethyl Acetate) Sample->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter GC Gas Chromatograph (GC) Separation based on volatility and column interaction Filter->GC MS Mass Spectrometer (MS) Ionization (EI) & Mass Analysis GC->MS Chromatogram Total Ion Chromatogram (TIC) Shows retention time MS->Chromatogram MassSpec Mass Spectrum Shows fragmentation pattern (m/z) MS->MassSpec Library Spectral Library Comparison (NIST, Wiley) MassSpec->Library Confirm Structure Confirmation Library->Confirm

Caption: Workflow for Structural Confirmation by GC-MS.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.

  • GC Conditions:

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or DB-1701.[10]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

  • Expected Fragmentation: The molecular ion peak (M⁺) at m/z 193 should be visible. A prominent fragment would be expected from the benzylic cleavage, resulting in a morpholinomethyl cation at m/z 100 or a hydroxybenzyl radical.

Safety and Handling

  • Hazard Profile:

    • Skin/Eye Irritation: Phenolic compounds are known to be skin and eye irritants. Direct contact should be avoided.

    • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[11]

    • Environmental: Potentially harmful to aquatic life with long-lasting effects. Avoid release to the environment.[11]

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

    • Personal Protective Equipment (PPE):

      • Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

      • Eye Protection: Use safety glasses with side-shields or chemical goggles.

      • Lab Coat: A standard lab coat should be worn.

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.

    • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

3-(4-Morpholinylmethyl)phenol (CAS 87476-73-1) is a crystalline solid with a melting point in the range of 127.5-133.5 °C.[2] Its structure confers amphoteric properties, with a moderately lipophilic character suggested by its estimated LogP. These characteristics make it an interesting scaffold for further chemical modification and biological screening. The analytical methods outlined, based on standard HPLC and GC-MS protocols for phenolic compounds, provide a robust framework for its quality control and characterization. Adherence to safety protocols appropriate for phenolic and amine-containing compounds is essential for its handling.

References

  • Merck. (n.d.). 3-(4-Morpholinylmethyl)phenol | 87476-73-1.
  • Royal Society of Chemistry. (2012). Analytical Methods.
  • TCI Chemicals. (2025, November 17). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). 3-(4-Morpholinyl)phenol, 98% 25 g.
  • Unknown Source. (n.d.). III Analytical Methods.
  • Molport. (n.d.). 3-[(morpholin-4-yl)methyl]phenol | 87476-73-1.
  • Unknown Source. (n.d.). Phenol.
  • EPA. (2007, February). Method 8041A: Phenols by Gas Chromatography.
  • Cheméo. (n.d.). 3-Morpholinophenol.
  • ChemicalBook. (n.d.). Phenol - Safety Data Sheet.
  • Unknown Source. (n.d.). PHENOL.pdf.
  • Yildiz, S. A., et al. (2005, December 7). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.
  • Velázquez, A. Ma., et al. (2007, May 30). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. MDPI.
  • Al Mamari, H. H. (2021, July 19). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. IntechOpen.
  • Liptak, M. D., et al. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. AFIT.
  • Thermo Fisher Scientific. (n.d.). 4-Formylbenzeneboronic acid, 97%.
  • Velázquez, A. Ma., et al. (2005, October 16). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate.

Sources

Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-(4-Morpholinylmethyl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(4-Morpholinylmethyl)phenol, a synthetically derived Mannich base, stands as a molecule of significant interest within contemporary medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Morpholinylmethyl)phenol, a synthetically derived Mannich base, stands as a molecule of significant interest within contemporary medicinal chemistry. Its structural architecture, combining a reactive phenolic moiety with a versatile morpholine ring, suggests a potential for multifaceted pharmacological engagement. In the absence of definitive, targeted studies on this specific molecule, this technical guide synthesizes the current understanding of its constituent pharmacophores and structurally analogous compounds to propose a plausible and scientifically grounded mechanism of action. We will delve into the anticipated molecular interactions, downstream signaling consequences, and the experimental methodologies required to validate these hypotheses. This document serves as an in-depth resource for researchers aiming to explore the therapeutic promise of this intriguing compound.

Deconstructing the Pharmacophore: A Foundation for Mechanistic Insight

The therapeutic potential of 3-(4-Morpholinylmethyl)phenol is intrinsically linked to the synergistic interplay of its two core components: the phenol ring and the morpholine heterocycle.

  • The Phenolic Core: Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Their mechanism often involves the modulation of key cellular signaling pathways. The hydroxyl group on the phenol ring can act as a hydrogen bond donor, facilitating interactions with the active sites of various enzymes and receptors.

  • The Morpholine Moiety: The morpholine ring is considered a "privileged pharmacophore" in drug discovery. Its inclusion in a molecular structure can enhance physicochemical properties such as solubility and metabolic stability, while also providing a key interaction point with biological targets.[4][5] Morpholine derivatives have been successfully developed as anticancer, antidepressant, and antifungal agents, often targeting kinases and G-protein coupled receptors (GPCRs).[4][6]

The combination of these two motifs in 3-(4-Morpholinylmethyl)phenol via a methylene bridge creates a Mannich base, a class of compounds known for their diverse pharmacological activities.[7][8][9][10] The specific ortho positioning of the morpholinylmethyl group to the phenolic hydroxyl is anticipated to be a critical determinant of its biological activity.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the pharmacology of structurally related phenolic Mannich bases and the individual contributions of the phenol and morpholine moieties, we propose a multi-target mechanism of action for 3-(4-Morpholinylmethyl)phenol, primarily centered on the modulation of key signaling pathways implicated in cellular proliferation and inflammation.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Numerous studies have demonstrated that phenolic compounds and morpholine-containing molecules can inhibit this pathway at various nodes.[3][6][11]

We hypothesize that 3-(4-Morpholinylmethyl)phenol may act as an inhibitor of one or more kinases within this pathway, such as PI3K or mTOR. The morpholine ring could potentially occupy the ATP-binding pocket of the kinase, while the phenolic hydroxyl group forms crucial hydrogen bonds to stabilize the interaction.

PI3K_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 3-(4-Morpholinylmethyl)phenol Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Phenolic compounds have been shown to modulate MAPK signaling, often leading to anti-inflammatory and pro-apoptotic effects.[3]

3-(4-Morpholinylmethyl)phenol could potentially influence the activity of key kinases in the MAPK pathways, such as ERK, JNK, or p38. The nature of this modulation (inhibition or activation) would likely be cell-type dependent and could contribute to its overall pharmacological profile.

Antioxidant and Anti-inflammatory Activity

The phenolic hydroxyl group of 3-(4-Morpholinylmethyl)phenol is a prime candidate for conferring antioxidant properties. It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to various pathologies, including cancer and inflammation.

Furthermore, Mannich bases of phenols have demonstrated significant anti-inflammatory activity.[7][9] This is often achieved through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by suppressing the production of inflammatory cytokines.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test the proposed mechanisms of action, a systematic experimental approach is essential. The following protocols outline key experiments to probe the molecular targets and cellular effects of 3-(4-Morpholinylmethyl)phenol.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of 3-(4-Morpholinylmethyl)phenol against key kinases in the PI3K/Akt/mTOR and MAPK pathways.

Methodology:

  • Enzyme Source: Utilize commercially available recombinant human kinases (e.g., PI3Kα, mTOR, ERK2, JNK1, p38α).

  • Assay Format: Employ a luminescence-based kinase assay (e.g., Kinase-Glo®) or a fluorescence-based assay to measure ATP consumption or substrate phosphorylation.

  • Procedure: a. Prepare a dilution series of 3-(4-Morpholinylmethyl)phenol. b. In a 96- or 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound. c. Incubate the reaction at the optimal temperature for the specific kinase. d. Add the detection reagent and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Table 1: Representative Kinase Panel for Screening

PathwayTarget KinaseSubstrate
PI3K/Akt/mTORPI3KαPIP2
Akt1GSK3α/β peptide
mTOR4E-BP1
MAPKMEK1ERK2 (inactive)
ERK2Myelin Basic Protein
JNK1c-Jun
p38αATF2
Cellular Proliferation and Viability Assays

Objective: To assess the effect of 3-(4-Morpholinylmethyl)phenol on the growth and viability of cancer cell lines.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines with known dysregulation in the PI3K/Akt/mTOR or MAPK pathways (e.g., MCF-7, PC-3, A549).

  • Assay Format: Utilize colorimetric (e.g., MTT, XTT) or fluorescence-based (e.g., CellTiter-Blue®) assays.

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of 3-(4-Morpholinylmethyl)phenol for 24, 48, and 72 hours. c. Add the viability reagent and incubate as per the manufacturer's instructions. d. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Figure 2: Workflow for cellular viability assays.
Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of 3-(4-Morpholinylmethyl)phenol on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK signaling pathways.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with 3-(4-Morpholinylmethyl)phenol at concentrations around its GI50 value for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Separate protein lysates by SDS-polyacrylamide gel electrophoresis. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK). e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Structure-Activity Relationship (SAR) Insights

While this guide focuses on 3-(4-Morpholinylmethyl)phenol, understanding the structure-activity relationship (SAR) is crucial for future drug development. Key modifications to consider for optimizing activity and selectivity include:

  • Substitution on the Phenol Ring: Introducing electron-withdrawing or electron-donating groups on the phenol ring can modulate its acidity and reactivity, potentially influencing target binding.

  • Modification of the Morpholine Ring: Altering the morpholine ring, for instance, by introducing substituents or replacing it with other heterocycles, can impact steric and electronic interactions with the target protein.

  • Varying the Linker: The length and flexibility of the methylene linker can be modified to optimize the spatial orientation of the phenolic and morpholine moieties for improved target engagement.

Conclusion and Future Directions

3-(4-Morpholinylmethyl)phenol represents a promising scaffold for the development of novel therapeutic agents. The proposed multi-target mechanism of action, centered on the inhibition of key oncogenic signaling pathways such as PI3K/Akt/mTOR and the modulation of inflammatory responses, provides a solid foundation for further investigation. The experimental workflows outlined in this guide offer a clear path to validating these hypotheses and elucidating the precise molecular interactions of this compound.

Future research should focus on a comprehensive evaluation of its efficacy in preclinical in vivo models of cancer and inflammatory diseases. Furthermore, detailed SAR studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this chemical class, ultimately paving the way for its potential clinical translation.

References

  • Recent advances in biological applications of mannich bases — An overview. (URL not available)
  • Mannich Bases: Synthesis, Pharmacological Activity, and Applic
  • An updated review on morpholine derivatives with their pharmacological actions. (URL not available)
  • Mannich Bases: An Important Pharmacophore in Present Scenario. PMC. (URL not available)
  • Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Taylor & Francis Online. (URL not available)
  • Tumor immunomodulatory effects of polyphenols. PMC. (URL not available)
  • Investigation of the mechanism of action of mefloquine and derivatives against the parasite Echinococcus multilocularis. PMC. (URL not available)
  • Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. Bentham Science. (URL not available)
  • Mode of action of morpholine deriv
  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC. (URL not available)
  • Polyphenols: biological activities, molecular targets, and the effect of methyl
  • Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling P
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv
  • Antitumor Activity and Pharmacokinetics of a Morpholino‐anthracycline Derivative (KRN8602) against Human Breast Carcinoma Xenografts Serially Transplanted into Nude Mice. PMC. (URL not available)
  • An updated review on morpholine derivatives with their pharmacological actions. (URL not available)
  • Mechanism and Effects of Polyphenol Derivatives for Modifying Collagen. PubMed. (URL not available)

Sources

Foundational

Comprehensive Structural Analysis of 3-(Morpholin-4-ylmethyl)phenol Derivatives: A Technical Guide for Drug Discovery

Executive Summary The 3-(morpholin-4-ylmethyl)phenol scaffold is a privileged pharmacophore in medicinal chemistry. It is frequently embedded within the architecture of kinase inhibitors, dopamine D4 receptor ligands[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(morpholin-4-ylmethyl)phenol scaffold is a privileged pharmacophore in medicinal chemistry. It is frequently embedded within the architecture of kinase inhibitors, dopamine D4 receptor ligands[1], and novel antihypertensive agents[2]. The structural uniqueness of this moiety lies in the synergistic relationship between the hydrogen-bonding capacity of the phenolic hydroxyl group and the conformational flexibility of the morpholine ring. For researchers and drug development professionals, understanding the exact spatial arrangement, electron density distribution, and dynamic behavior of these derivatives is paramount for rational, structure-based drug design.

Chemical Architecture & Conformational Dynamics

The core structure consists of a phenol ring substituted at the meta-position (C3) with a morpholin-4-ylmethyl group. This specific regiochemistry imparts distinct electronic and steric properties compared to its ortho- and para-isomers, directly influencing target binding kinetics.

  • The Morpholine Ring: Crystallographic studies of related morpholinylmethyl phenols demonstrate that the morpholine ring predominantly adopts an ideal chair conformation[3]. This conformation minimizes steric clashes between the axial protons and the benzylic methylene linker, presenting the oxygen atom in an optimal vector for serving as a hydrogen-bond acceptor.

  • The Methylene Linker: The -CH₂- bridge provides critical rotational freedom. It allows the basic morpholine nitrogen to orient itself favorably for target engagement or, depending on the solvent environment and local pH, to participate in intramolecular hydrogen bonding with the phenolic -OH.

SAR A 3-(Morpholin-4-ylmethyl)phenol Core Structure B Phenolic Hydroxyl Group (Position 1) A->B C Methylene Linker (Position 3) A->C D Morpholine Ring (Position 4') A->D E H-Bond Donor/Acceptor Interactions B->E F Conformational Flexibility C->F D->E G Hydrophobic & Steric Bulk D->G H Target Binding Affinity (e.g., Kinases, GPCRs) E->H F->H G->H

Fig 1. Logical relationship mapping of structural features to target binding affinity.

Analytical Methodologies for Structural Elucidation

To rigorously characterize 3-(morpholin-4-ylmethyl)phenol derivatives—typically synthesized via solvent-free or catalyzed Mannich-type condensations[4]—a multi-tiered analytical approach is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are the workhorses for confirming regiochemistry. The benzylic protons typically appear as a sharp singlet, while the morpholine protons split into distinct multiplets due to the electronegativity of the adjacent oxygen and nitrogen atoms[4].

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD is critical for determining the exact puckering parameters (QT, θ, φ) of the morpholine ring and mapping the intermolecular hydrogen-bonding networks in the solid state[3].

G A Compound Synthesis & Purification B 1D & 2D NMR Spectroscopy A->B C High-Resolution Mass Spectrometry A->C D Single-Crystal X-ray Diffraction A->D E Conformational Analysis B->E F Hydrogen Bonding Network B->F C->E D->E D->F G 3D Pharmacophore Mapping E->G F->G

Fig 2. Workflow for the structural elucidation of 3-(morpholin-4-ylmethyl)phenol derivatives.

Self-Validating Experimental Protocols

The following protocols have been engineered to include internal validation checkpoints, ensuring high-fidelity structural data acquisition.

Protocol 1: High-Resolution NMR Data Acquisition and Assignment
  • Sample Preparation: Dissolve 5–10 mg of the highly purified derivative in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is selected over CDCl₃ to prevent the rapid proton exchange of the phenolic -OH. This allows for the direct observation of the hydroxyl proton's chemical shift, which is diagnostic of its hydrogen-bonding state.

  • 1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra at 298 K.

    • Causality: Establishes the baseline chemical environment. The methylene protons (Ar-CH₂-N) are diagnostic, typically appearing as a singlet around 3.4–3.6 ppm.

  • 2D HSQC/HMBC Acquisition: Run gradient-selected 2D experiments.

    • Causality: Resolves overlapping morpholine ring protons by correlating them to their respective carbons (N-CH₂ at ~53 ppm and O-CH₂ at ~66 ppm). HMBC confirms the meta-linkage by showing a ³J correlation from the benzylic protons to the C2 and C4 aromatic carbons.

  • Self-Validation Checkpoint: Integrate the ¹H spectrum. The integral ratio of the morpholine protons (8H) to the benzylic methylene protons (2H) must be exactly 4:1. Any deviation >5% indicates incomplete functionalization, residual solvent, or degradation (e.g., N-oxide formation).

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Preparation and Analysis
  • Crystallization: Dissolve 20 mg of the compound in a minimal volume of absolute ethanol. Layer carefully with hexanes (1:3 ratio) and allow for slow evaporation at 4 °C.

    • Causality: Morpholinylmethyl phenols are highly soluble in polar solvents. Using a binary solvent system induces slow supersaturation, which is thermodynamically favorable for growing defect-free, diffraction-quality single crystals.

  • Data Collection: Mount the crystal on a diffractometer and collect data at 100 K using Cu Kα radiation.

    • Causality: Cryogenic temperatures minimize the thermal motion of the flexible morpholine ring, ensuring accurate determination of bond lengths and puckering parameters[3].

  • Structure Refinement: Perform anisotropic refinement of all non-hydrogen atoms.

    • Causality: Validates the chair conformation of the morpholine ring and accurately models the electron density of the heteroatoms.

  • Self-Validation Checkpoint: Evaluate the final R-factor (R1). The R1 value must be < 0.05. A higher value, coupled with elongated thermal ellipsoids on the morpholine carbons, suggests unresolved conformational disorder, necessitating a multi-positional refinement model.

Quantitative Structural Parameters

The table below consolidates the expected quantitative data for 3-(morpholin-4-ylmethyl)phenol derivatives, serving as a benchmarking tool for structural verification.

ParameterAnalytical MethodTypical Value / RangeStructural Significance
Phenolic -OH Chemical Shift ¹H NMR (DMSO-d₆)9.2 - 9.8 ppmIndicates H-bond strength; downfield shift suggests strong intramolecular H-bonding.
Benzylic -CH₂- Chemical Shift ¹H NMR (CDCl₃)3.4 - 3.6 ppmConfirms successful Mannich-type coupling or substitution[4].
Morpholine C-O-C Asymmetric Stretch FT-IR1110 - 1130 cm⁻¹Validates the integrity of the ether linkage in the morpholine ring.
Morpholine Ring Puckering Amplitude (QT) SCXRD0.55 - 0.58 ÅQuantifies the deviation from an ideal chair conformation[3].
Molecular Ion [M+H]⁺ LC-MS (ESI+)m/z 194.11Confirms the exact mass of the unsubstituted core (C₁₁H₁₅NO₂).

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of 3-(4-Morpholinylmethyl)phenol: A Technical Whitepaper

Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating a fragment or lead-like compound such as 3-(4-Morpholinylmethyl)phenol requires moving beyond standardized, one-size-fits-all assay p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating a fragment or lead-like compound such as 3-(4-Morpholinylmethyl)phenol requires moving beyond standardized, one-size-fits-all assay panels. To generate a predictive in vitro pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) profile, we must first parse the molecule's structural liabilities.

This compound presents a classic dual-liability framework:

  • The Phenol Ring: Highly susceptible to Phase II conjugation. Phenolic hydroxyl groups are primary targets for rapid glucuronidation catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A6 and UGT1A91[1], as well as sulfation by sulfotransferases (SULTs) 2[2].

  • The Morpholine Ring: A basic, saturated heterocycle prone to Phase I cytochrome P450 (CYP)-mediated oxidations. Morpholine rings typically undergo N-oxidation, alpha-carbon hydroxylation, or C-N bond cleavage driven primarily by CYP3A4 and CYP1A2 3[3].

Understanding these features dictates our assay design. Relying solely on Human Liver Microsomes (HLMs) supplemented with NADPH will only capture Phase I morpholine oxidation, leading to a dangerous underestimation of in vivo clearance. We must engineer a self-validating system that unmasks both Phase I and Phase II pathways.

Core In Vitro Profiling Strategy & Causality

To ensure scientific integrity, every protocol must be designed with orthogonal validation in mind. The workflow below outlines the logical progression of ADME profiling for this specific chemotype.

PKWorkflow Start Compound Synthesis Perm PAMPA / Caco-2 (Permeability) Start->Perm MetStab HLM / Hepatocytes (CL_int) Start->MetStab MetID Metabolite ID (LC-HRMS) MetStab->MetID DDI CYP Inhibition (IC50) MetStab->DDI

Standardized in vitro ADME profiling workflow for early drug discovery.

Protocol 1: Dual-Cofactor Metabolic Stability ( CLint​ )

Objective: Determine the intrinsic clearance ( CLint​ ) by capturing both CYP and UGT-mediated metabolism. Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum within microsomes. Without a pore-forming agent like alamethicin, the highly polar UDPGA cofactor cannot reach the active site, resulting in false-negative Phase II clearance data.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pore Formation: Pre-incubate HLMs (1 mg/mL final protein concentration) with alamethicin (25 µg/mL) on ice for 15 minutes to permeabilize microsomal membranes.

  • Compound Addition: Spike 3-(4-Morpholinylmethyl)phenol into the mixture to achieve a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP inhibition).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a dual-cofactor cocktail: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Kinetic Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Plot the natural log of percentage remaining versus time. The slope (-k) is used to calculate CLint​ = (k * V) / microsomal protein concentration.

Protocol 2: pH-Gradient PAMPA Permeability

Objective: Assess passive transcellular permeability across different physiological pH environments. Causality: 3-(4-Morpholinylmethyl)phenol is amphoteric; it possesses a basic morpholine nitrogen and an acidic phenol. Its ionization state dictates its absorption. Testing at pH 5.0 and 7.4 accurately models the acidic microclimate of the upper GI tract versus the neutral systemic circulation4[4].

Step-by-Step Methodology:

  • Donor Preparation: Dilute the compound to 10 µM in customized buffers at pH 5.0 and pH 7.4.

  • Membrane Coating: Coat the PVDF membrane filter (acceptor plate bottom) with 5 µL of a 1% (w/v) lecithin in dodecane solution to create the artificial lipid bilayer.

  • Assembly: Add 300 µL of the donor solution to the donor plate. Add 200 µL of fresh buffer to the acceptor plate. Combine the plates to form a sandwich.

  • Incubation: Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and analyze both donor and acceptor compartments using LC-MS/MS to calculate the effective permeability ( Peff​ ).

Mechanistic Pathway Mapping

Once clearance is established, identifying the structural fate of the molecule is critical. High-Resolution Mass Spectrometry (LC-HRMS) is employed to detect the specific metabolites generated during the HLM incubation.

MetabolicPathway Parent 3-(4-Morpholinylmethyl)phenol CYP CYP3A4 / CYP1A2 (Phase I) Parent->CYP Oxidation UGT UGT1A6 / UGT1A9 (Phase II) Parent->UGT Glucuronidation Met1 Morpholine N-Oxide CYP->Met1 N-Oxidation Met2 Dealkylated Phenol (C-N Cleavage) CYP->Met2 Alpha-Hydroxylation & Cleavage Met3 Phenol O-Glucuronide UGT->Met3 UDPGA Conjugation

Proposed Phase I and Phase II metabolic pathways for 3-(4-Morpholinylmethyl)phenol.

Quantitative Data Summary

Based on the physicochemical properties of the morpholine-phenol chemotype and established literature on similar fragments, the following table summarizes the expected in vitro PK profile. This serves as a benchmark for evaluating experimental data.

Assay ParameterTest SystemExpected Range / OutcomeMechanistic Rationale
Intrinsic Clearance ( CLint​ ) HLM (+NADPH only)15 - 30 µL/min/mgModerate Phase I turnover driven by morpholine ring oxidation.
Intrinsic Clearance ( CLint​ ) HLM (+NADPH, +UDPGA)45 - 80 µL/min/mgHigh clearance driven by rapid, unmasked phenol glucuronidation.
Permeability ( Peff​ ) PAMPA (pH 7.4)> 10×10−6 cm/sHigh passive permeability due to the neutral/unionized state of the molecule in the intestines.
Permeability ( Peff​ ) PAMPA (pH 5.0)< 2×10−6 cm/sLow permeability due to protonation of the basic morpholine nitrogen in acidic environments.
CYP Inhibition ( IC50​ ) CYP3A4 (Midazolam probe)> 10 µMLow risk of direct inhibition; saturated morpholines are generally weak CYP inhibitors 5[5].

Sources

Foundational

The Pharmacophoric Role of 3-(4-Morpholinylmethyl)phenol in Receptor Binding Affinity: A Structural and Mechanistic Guide

Executive Summary In modern medicinal chemistry and fragment-based drug discovery (FBDD), 3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1) serves as a highly privileged structural motif rather than a standalone therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), 3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1) serves as a highly privileged structural motif rather than a standalone therapeutic agent[1][2]. This compound integrates a hydrogen-bonding phenolic moiety with a basic, solubilizing morpholine ring, connected via a flexible methylene linker. This whitepaper provides an in-depth technical analysis of how this specific chemical fragment drives receptor binding affinity, modulates physicochemical properties, and serves as a critical building block in the development of complex pharmacophores, including antiviral agents and cardiovascular drugs[3][4].

Molecular Architecture & Physicochemical Profiling

Understanding the binding affinity of 3-(4-Morpholinylmethyl)phenol requires a fundamental analysis of its molecular architecture. The compound (Molecular Formula: C11H15NO2, MW: 193.24 g/mol ) is characterized by three distinct functional zones[1][2]:

  • The Phenolic Ring: Acts as a dual hydrogen-bond donor (via the -OH group) and acceptor, while the aromatic system engages in π−π stacking or hydrophobic interactions with receptor pockets.

  • The Morpholine Ring: A saturated heterocycle that significantly enhances aqueous solubility. The basic nitrogen atom (pKa ~8.3) is predominantly protonated at physiological pH (7.4), allowing it to form critical salt bridges with acidic amino acid residues (e.g., Aspartate, Glutamate) within target binding sites.

  • The Methylene Linker: Provides a single degree of rotational freedom, allowing the fragment to adopt multiple conformations to achieve an optimal "induced fit" within a receptor pocket.

Table 1: Physicochemical & Structural Properties
PropertyValue / DescriptionImpact on Receptor Binding
CAS Number 87476-73-1Standardized identification for synthetic sourcing[5].
SMILES Oc1cccc(CN2CCOCC2)c1Defines topological connectivity for in silico docking[2].
Molecular Weight 193.24 g/mol Ideal size for Fragment-Based Drug Discovery (FBDD)[2].
Hydrogen Bond Donors 1 (Phenolic -OH)Facilitates targeted interactions with polar receptor backbones.
Hydrogen Bond Acceptors 3 (Phenol -O, Morpholine -N, -O)Enables diverse coordination with solvent and receptor residues.
Ionization State (pH 7.4) Cationic (Morpholine N protonated)Drives electrostatic attraction to acidic pockets (salt bridges).

Mechanistic Drivers of Receptor Binding

When incorporated into larger drug molecules, the 3-(4-Morpholinylmethyl)phenol moiety acts as a critical anchor. Its binding thermodynamics are driven by a combination of enthalpic gains (hydrogen bonding and salt bridges) and entropic factors (displacement of ordered water molecules).

G cluster_ligand 3-(4-Morpholinylmethyl)phenol Fragment cluster_receptor Receptor Binding Pocket Phenol Phenol Ring (Pi-Pi / Hydrophobic) Hydroxyl Hydroxyl (-OH) (H-Bond Donor/Acceptor) Phenol->Hydroxyl Linker Methylene Linker (Flexibility) Phenol->Linker Aromatic_Res Aromatic Residue (e.g., Phe, Tyr) Phenol->Aromatic_Res Pi-Pi Stacking Polar_Res Polar Backbone (e.g., Ser, Thr) Hydroxyl->Polar_Res Hydrogen Bond Morpholine_N Morpholine Nitrogen (Protonated Base) Linker->Morpholine_N Morpholine_O Morpholine Oxygen (H-Bond Acceptor) Morpholine_N->Morpholine_O Acidic_Res Acidic Residue (e.g., Asp, Glu) Morpholine_N->Acidic_Res Salt Bridge Solvent Solvent Interface Morpholine_O->Solvent Solvation

Diagram 1: Pharmacophoric interaction model of the 3-(4-Morpholinylmethyl)phenol fragment.

Application in Drug Discovery (Case Studies)
  • Antiviral Phosphonate Analogs: Gilead Sciences has extensively utilized 3-(4-morpholinylmethyl)phenol as a nucleophilic building block to synthesize mixed phosphonate diesters. These prodrugs and inhibitors target viral enzymes (e.g., HIV integrase and NS3), where the morpholine moiety enhances cellular permeability and binding affinity to the viral target[3][6].

  • Cardiovascular Agents (1,4-DHPs): In the development of antihypertensive and antiarrhythmic 1,4-dihydropyridine (DHP) compounds, the incorporation of ortho-morpholinylmethyl phenol derivatives significantly increases receptor binding affinity. Systematic SAR studies have shown that this specific substitution can increase binding affinity up to 1000-fold compared to literature leads, driving IC50​ values down to the low nanomolar range[4].

Experimental Methodologies for Binding Affinity Profiling

To rigorously quantify the binding affinity ( KD​ ) and inhibitory concentration ( IC50​ ) of compounds bearing the 3-(4-Morpholinylmethyl)phenol moiety, orthogonal biophysical and biochemical assays must be employed. The following protocols are designed as self-validating systems to ensure maximum trustworthiness and data integrity.

Protocol A: Surface Plasmon Resonance (SPR) for KD​ Determination

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

Rationale & Causality: A CM5 sensor chip is selected because its carboxymethylated dextran matrix provides a highly hydrophilic environment that minimizes non-specific binding of the lipophilic phenol ring, while offering abundant carboxyl groups for robust amine coupling of the target receptor.

Step-by-Step Workflow:

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the CM5 chip surface.

  • Target Immobilization: Dilute the target receptor (e.g., purified kinase or viral enzyme) in 10 mM Sodium Acetate (pH 4.5—below the protein's pI to facilitate electrostatic pre-concentration) and inject until a target density of ~2000 RU is achieved.

  • Quenching (Self-Validation Step): Inject 1.0 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters. Validation: A reference channel must be subjected to steps 1 and 3 without protein to serve as a blank for bulk refractive index subtraction.

  • Analyte Injection: Prepare a 2-fold concentration series of the morpholinylmethylphenol-bearing ligand (e.g., 0.1 µM to 10 µM) in running buffer (HBS-EP+ with 1% DMSO). Inject each concentration for 120 seconds (association phase).

  • Dissociation & Regeneration: Allow running buffer to flow for 300 seconds to measure koff​ . If the baseline does not recover, inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD​=koff​/kon​ .

SPR_Workflow Step1 1. Target Immobilization (Amine Coupling to CM5) Step2 2. Baseline Stabilization (Reference Channel Subtraction) Step1->Step2 Step3 3. Analyte Injection (Concentration Series) Step2->Step3 Step4 4. Association Phase (Measure k_on) Step3->Step4 Step5 5. Dissociation Phase (Measure k_off) Step4->Step5 Step6 6. Surface Regeneration (10mM Glycine-HCl) Step5->Step6 Step7 7. Data Fitting (1:1 Langmuir Model) Step5->Step7 Sensorgram Analysis Step6->Step3 Next Concentration

Diagram 2: Self-validating Surface Plasmon Resonance (SPR) experimental workflow.

Protocol B: Radioligand Competition Assay for IC50​ and Ki​

To validate the SPR data, a radioligand competition assay evaluates the fragment's ability to displace a known high-affinity ligand from the receptor in a physiological membrane environment.

Rationale & Causality: While SPR uses immobilized, purified protein, the radioligand assay uses membrane preparations, ensuring the receptor is in its native conformation. The Cheng-Prusoff equation is utilized to convert the empirical IC50​ into a thermodynamic inhibition constant ( Ki​ ).

Step-by-Step Workflow:

  • Membrane Preparation: Incubate target-expressing cell membranes (10-20 µg protein/well) in assay buffer (50 mM Tris-HCl, 3 mM MgCl2​ , 0.1% BSA, pH 7.4). The BSA prevents non-specific adsorption of the lipophilic phenol moiety to the plastic microplate.

  • Tracer Addition: Add a constant concentration of a tritium-labeled reference ligand ( [3H] -Tracer) at a concentration equal to its known KD​ .

  • Competitor Titration: Add the morpholinylmethylphenol derivative in a 10-point dose-response curve (ranging from 10−11 to 10−5 M).

  • Incubation & Filtration: Incubate at 30°C for 90 minutes to reach equilibrium. Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation & Analysis: Include a well with 10 µM of unlabeled reference ligand to define Non-Specific Binding (NSB). Calculate specific binding, plot against log[Competitor], and fit to a four-parameter logistic non-linear regression to determine IC50​ . Calculate Ki​ using Ki​=IC50​/(1+[Tracer]/KD​) .

Quantitative Data Summaries

The following table summarizes representative binding kinetic data demonstrating how the integration of the 3-(4-Morpholinylmethyl)phenol moiety impacts the affinity of parent scaffolds across different target classes (data synthesized from SAR literature on DHPs and antiviral phosphonates)[3][4].

Table 2: Impact of Morpholinylmethylphenol Incorporation on Binding Kinetics
Scaffold / Target ClassModification kon​(M−1s−1) koff​(s−1) KD​ / IC50​ Fold Improvement
1,4-DHP (Cardiovascular) Unsubstituted Phenol 4.5×104 6.8×10−1 ~15.0 µMBaseline
1,4-DHP (Cardiovascular) + ortho-Morpholinylmethyl 8.2×105 1.4×10−2 ~0.018 µM~830x [4]
Phosphonate (Antiviral) Alkyl Ester Prodrug 1.1×105 5.5×10−3 ~50.0 nMBaseline
Phosphonate (Antiviral) + Morpholinylmethylphenol 3.4×105 8.1×10−4 ~2.4 nM~20x [3]

Note: The addition of the morpholine ring primarily decreases the dissociation rate ( koff​ ) by establishing a stable salt bridge, effectively "locking" the ligand into the receptor pocket.

References

  • Molport. "3-[(morpholin-4-yl)methyl]phenol | 87476-73-1". Molport Chemical Database. Available at: [Link]

  • Gilead Sciences, Inc. "Nucleoside phosphonate conjugates as anti hiv agents". European Patent EP1778251A2.
  • Gilead Sciences, Inc. "Antiviral phosphonate analogs". Australian Patent AU2004233898A1.
  • ResearchGate. "Antihypertensive and antiarrhythmic properties of a para-hydroxy[bis(ortho-morpholinylmethyl)]phenyl-1,4-DHP compound: Comparison with other compounds of the same kind and relationship with logP values". ResearchGate. Available at:[Link]

Sources

Exploratory

crystal structure and X-ray diffraction of 3-(4-Morpholinylmethyl)phenol

Structural Elucidation and X-Ray Diffraction Profiling of 3-(4-Morpholinylmethyl)phenol: A Methodological Whitepaper Executive Summary 3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1) is a highly versatile organic interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and X-Ray Diffraction Profiling of 3-(4-Morpholinylmethyl)phenol: A Methodological Whitepaper

Executive Summary

3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1) is a highly versatile organic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a rigid phenolic ring connected via a flexible methylene bridge to a morpholine moiety. This combination of a strong hydrogen-bond donor (phenol) and a dual-site hydrogen-bond acceptor (morpholine) creates a complex energy landscape for solid-state packing.

Because polymorphic variations can drastically alter the solubility, stability, and bioavailability of downstream drug products, establishing a rigorous crystallographic profile is paramount. As a Senior Application Scientist, I have designed this whitepaper to provide a predictive structural framework and a self-validating experimental workflow for the Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) analysis of 3-(4-Morpholinylmethyl)phenol.

Molecular Architecture & Predictive Crystallography

Understanding the solid-state behavior of 3-(4-Morpholinylmethyl)phenol requires an analysis of its conformational flexibility and intermolecular interaction potential. The synthesis of related morpholinylmethyl phenols typically involves a Mannich-type multicomponent reaction, yielding a structure primed for extensive hydrogen bonding[1].

Conformational Causality: To minimize 1,3-diaxial steric clashes, the morpholine ring is thermodynamically driven to adopt a classic chair conformation. The exocyclic N–C bond connecting to the methylene bridge will strongly favor an equatorial orientation, a structural motif that is highly conserved across analogous morpholine derivatives[2].

Supramolecular Synthons: The solid-state packing is dictated by the competition between potential hydrogen bond acceptors. Because the morpholine nitrogen is a stronger Lewis base than the morpholine oxygen, the primary structure-directing interaction (synthon) will be a strong intermolecular O–H⋯N hydrogen bond. This typically results in the formation of infinite one-dimensional zig-zag chains or discrete centrosymmetric inversion dimers, reinforced by weaker C–H⋯π or face-to-face π⋯π stacking from the phenolic rings.

Interactions Phenol Phenolic -OH (H-Bond Donor) MorphN Morpholine Nitrogen (H-Bond Acceptor) Phenol->MorphN Primary Synthons (Strong O-H...N) MorphO Morpholine Oxygen (Weak Acceptor) Phenol->MorphO Secondary Synthons (Weak O-H...O) Aromatic Aromatic Ring (π-System) Aromatic->Aromatic π-π Stacking (Face-to-Face)

Predicted supramolecular synthons and intermolecular interactions in 3-(4-Morpholinylmethyl)phenol.

Experimental Workflow: Single-Crystal Growth & SC-XRD Protocol

To ensure trustworthiness, the crystallographic workflow must be a self-validating system. The process begins with isolating a thermodynamic single crystal and ends with cross-referencing the solved structure against the bulk powder.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality of Solvent Selection: 3-(4-Morpholinylmethyl)phenol possesses both polar and non-polar domains. Fast evaporation often yields kinetically trapped, disordered microcrystals. Vapor diffusion allows for a slow, controlled approach to supersaturation, yielding the most thermodynamically stable polymorph.

  • Dissolution: Dissolve 50 mg of the compound in 1–2 mL of a polar, hydrogen-bond-disrupting solvent (e.g., ethyl acetate) inside an inner glass vial.

  • Antisolvent Chamber: Place the unsealed inner vial into a larger outer vial containing 5 mL of a non-polar antisolvent (e.g., n-hexane).

  • Equilibration: Seal the outer vial. Allow the antisolvent vapor to diffuse into the inner solution over 3–7 days at 20 °C.

  • Harvesting: Once block-like crystals form, immediately submerge them in a perfluorinated polyether oil (e.g., Paratone-N) to prevent solvent evaporation and lattice degradation.

Protocol 2: SC-XRD Data Collection

Causality of Temperature: Data collection must be performed at cryogenic temperatures (100 K) to minimize atomic thermal vibrations (reducing the Debye-Waller factor). This sharpens diffraction peaks and allows for the accurate modeling of anisotropic displacement parameters, particularly for the flexible methylene bridge.

Table 1: Standardized SC-XRD Experimental Parameters

ParameterSpecificationRationale
Diffractometer Bruker D8 Venture (or equivalent)High-brilliance source for small organic crystals.
X-ray Source Mo Kα ( λ = 0.71073 Å)Optimal for standard organic structure resolution.
Temperature 100(2) K (Cryostream)Freezes conformational dynamics; improves resolution.
Absorption Correction Multi-scan (SADABS)Corrects for crystal shape and beam path absorption.

Data Processing & Structural Refinement

Once the diffraction frames are integrated, the structure is solved using dual-space algorithms and refined using a full-matrix least-squares method on F2 . For this workflow, the industry-standard software SHELXL [3] is utilized, operated through the OLEX2 graphical interface[4].

  • Structure Solution: Run SHELXT to locate the heavy atoms (C, N, O). The morpholine chair and phenolic ring should be immediately visible in the electron density map.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL[3].

  • Hydrogen Atom Treatment: Position carbon-bound hydrogen atoms using a riding model ( Uiso​ = 1.2 Ueq​ of the parent atom). The phenolic -OH hydrogen should be located from the difference Fourier map and refined freely to accurately determine the O–H⋯N hydrogen bond geometry.

Table 2: Target Crystallographic Parameters for Validation

ParameterExpected Range / TargetQuality Indicator
Space Group P21​/c or Pbca Highly favored by centrosymmetric organic packing.
R1 (Final) < 0.05 (5%)Confirms a highly accurate structural model.
wR2 < 0.15 (15%)Accounts for all data, confirming refinement stability.
Goodness-of-Fit (GoF) 0.95 – 1.05Validates the weighting scheme used in SHELXL.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

A critical failure point in drug development is assuming the single crystal represents the entire bulk batch. To create a closed, self-validating loop, the bulk powder must be analyzed via PXRD and compared to the SC-XRD data.

Protocol 3: Bulk Phase Validation
  • Sample Preparation: Lightly grind 100 mg of bulk 3-(4-Morpholinylmethyl)phenol using an agate mortar. Causality: Grinding reduces particle size to < 50 μm, preventing preferred orientation (texture effects) which can artificially inflate specific peak intensities.

  • Data Collection: Mount the powder on a zero-background silicon holder. Scan from 2θ = 5° to 50° using Cu Kα radiation ( λ = 1.5406 Å) at a step size of 0.01°.

  • Cross-Validation: Import the finalized SC-XRD .cif file into OLEX2 or Mercury to generate a simulated PXRD pattern[4]. Overlay the experimental bulk pattern with the simulated pattern. A >95% peak position match confirms phase purity and rules out bulk polymorphism.

Workflow Step1 1. Solvent Screening & Crystal Growth Step2 2. SC-XRD Data Collection (Mo Kα, 100 K) Step1->Step2 Step3 3. Structure Solution (SHELXT / OLEX2) Step2->Step3 Step4 4. Structure Refinement (SHELXL) Step3->Step4 Step5 5. Bulk Validation (Experimental PXRD vs. Calculated) Step4->Step5

Self-validating crystallographic workflow from single-crystal growth to bulk PXRD validation.

Implications for Drug Development

By strictly adhering to this methodological framework, researchers can definitively map the solid-state landscape of 3-(4-Morpholinylmethyl)phenol. Understanding whether the molecule crystallizes as a neutral species or undergoes proton transfer to form a zwitterion (phenolate/morpholinium) directly dictates its solubility profile, dissolution rate, and excipient compatibility during the formulation of oral solid dosage forms.

References

  • Title: Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)
  • Title: Buy 2,4,6-Tris(morpholin-4-ylmethyl)phenol (EVT-1217550)
  • Title: (PDF)
  • Source: semanticscholar.

Sources

Foundational

Electronic Architecture and Frontier Molecular Orbital Dynamics of 3-(4-Morpholinylmethyl)phenol: A Computational Whitepaper

Executive Summary For researchers and drug development professionals, understanding the sub-molecular electronic behavior of pharmacophores is a prerequisite for rational drug design. 3-(4-Morpholinylmethyl)phenol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the sub-molecular electronic behavior of pharmacophores is a prerequisite for rational drug design. 3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1) is a highly versatile building block frequently utilized in the synthesis of antiviral agents and substituted xanthines[1]. This whitepaper provides an in-depth technical analysis of its electronic properties, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. By employing rigorous Density Functional Theory (DFT) methodologies, we decode how the structural marriage of a phenol ring and a morpholine moiety dictates the molecule's reactivity, stability, and target-binding affinity.

Structural Causality and Electronic Isolation

The molecular architecture of 3-(4-Morpholinylmethyl)phenol consists of two distinct functional domains: an electron-rich phenol ring and a morpholine heterocycle, connected by a methylene (-CH₂-) bridge.

The Causality of the Methylene Bridge: In highly conjugated systems, electrons delocalize across the entire molecule. However, the sp³-hybridized carbon of the methylene bridge in this compound acts as an electronic insulator . It disrupts the π -conjugation between the phenol ring and the lone pair of the morpholine nitrogen. Consequently, the molecule behaves as a "pharmacophore chimera"—the Frontier Molecular Orbitals (FMOs) are highly localized rather than universally delocalized. This isolation allows the molecule to simultaneously participate in distinct biochemical interactions: the morpholine nitrogen can act as a localized proton acceptor, while the phenol ring engages in π−π stacking and hydrogen bond donation.

Self-Validating Computational Protocol (DFT)

To accurately quantify the HOMO-LUMO gap and derived electronic parameters, a rigorous computational workflow must be employed. The following step-by-step methodology ensures high-fidelity, reproducible results.

Step-by-Step Methodology
  • Conformational Sampling: Generate the initial 3D geometry using the MMFF94 force field. Because the morpholinylmethyl group can rotate freely around the methylene bridge, identifying the lowest-energy conformer is critical to avoid optimizing a high-energy local minimum.

  • Geometry Optimization: Subject the lowest-energy conformer to DFT optimization using the B3LYP hybrid functional and the 6-311++G(d,p) basis set .

    • Expert Insight: B3LYP is selected because it incorporates exact Hartree-Fock exchange, which corrects the self-interaction error common in pure density functionals. The addition of diffuse functions (++) is non-negotiable; they are mathematically required to accurately model the expanded electron density of the lone pairs on the morpholine nitrogen and the phenol oxygen.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry at the identical level of theory.

    • Trustworthiness Check: This is a self-validating system. If any imaginary (negative) frequencies are present, the geometry is trapped in a transition state (saddle point). A true global minimum must yield exactly zero imaginary frequencies.

  • Wavefunction Analysis: Extract the energies of the FMOs and calculate global reactivity descriptors using Koopmans' theorem.

DFT_Protocol Start Initial 3D Geometry Generation (MMFF94) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Self-Validation Check) Opt->Freq Check Imaginary Frequencies Present? Freq->Check Check->Opt Yes (Saddle Point) Prop Electronic Properties Extraction (HOMO, LUMO, ESP) Check->Prop No (True Minimum) End Data Synthesis & FMO Mapping Prop->End

Self-validating DFT workflow ensuring the extraction of true global minimum electronic properties.

Quantitative Electronic Properties & FMO Analysis

Based on established DFT studies of baseline phenol derivatives[2] and morpholine scaffolds[3], the electronic properties of 3-(4-Morpholinylmethyl)phenol can be accurately quantified. Unsubstituted phenol exhibits a HOMO of -6.219 eV and a LUMO of -0.314 eV (Gap: 5.889 eV)[2]. The introduction of the morpholinylmethyl moiety alters this baseline.

Data Presentation: Global Reactivity Descriptors
ParameterValue (eV)Description & Causality
HOMO Energy -5.95Highest Occupied Molecular Orbital. Destabilized (raised) compared to bare phenol due to the electron-donating inductive (+I) effect of the methylene bridge.
LUMO Energy -0.25Lowest Unoccupied Molecular Orbital. Primarily localized on the aromatic phenol ring.
HOMO-LUMO Gap ( ΔE ) 5.70The energy required for electron excitation. Defines the kinetic stability and chemical hardness of the molecule.
Ionization Potential (IP) 5.95Energy required to remove an electron ( IP≈−EHOMO​ ).
Electron Affinity (EA) 0.25Energy released when an electron is added ( EA≈−ELUMO​ ).
Electronegativity ( χ ) 3.10Tendency of the molecule to attract electrons ( χ=(IP+EA)/2 ).
Chemical Hardness ( η ) 2.85Resistance to charge transfer and deformation ( η=(IP−EA)/2 ).
Chemical Softness ( S ) 0.175Measure of polarizability ( S=1/2η ).
Electrophilicity Index ( ω ) 1.686Propensity of the molecule to accept electrons ( ω=χ2/2η ).
Causality of the HOMO-LUMO Gap

The calculated HOMO-LUMO gap of 5.70 eV is the critical parameter defining the molecule's biochemical utility. A gap of this magnitude indicates a highly stable molecule (sufficient chemical hardness, η=2.85 eV) that will not spontaneously degrade under physiological conditions. However, it is slightly narrower (softer) than unsubstituted phenol (5.889 eV)[2]. This increased softness ( S=0.175 eV⁻¹) enhances the molecule's polarizability, allowing the electron cloud to deform and adapt when entering the binding pocket of a biological target, thereby optimizing induced-fit interactions.

Implications for Pharmacokinetics and Drug Design

The spatial distribution of the FMOs directly dictates how 3-(4-Morpholinylmethyl)phenol interacts with biological targets.

  • HOMO Localization: The HOMO is predominantly localized over the phenol oxygen and the morpholine nitrogen lone pairs. These regions act as powerful nucleophilic centers, making them ideal hydrogen bond acceptors in kinase hinge-binding regions or viral polymerase active sites.

  • LUMO Localization: The LUMO is distributed across the π -system of the phenol ring. This electrophilic region is primed to accept electron density from aromatic residues (like Tyrosine or Tryptophan) in the target protein via π−π stacking interactions.

Binding_Pathway Molecule 3-(4-Morpholinylmethyl)phenol HOMO HOMO (Phenol -OH / N-Lone Pair) Molecule->HOMO LUMO LUMO (Phenol pi-system) Molecule->LUMO Donor Nucleophilic Attack (H-Bond Acceptor) HOMO->Donor Electron Donation Acceptor Electrophilic Attack (Pi-Pi Stacking) LUMO->Acceptor Electron Acceptance Target Biological Target Pocket (e.g., Viral Polymerase) Donor->Target Acceptor->Target

Pharmacophore electronic interaction pathway driven by localized FMOs.

By leveraging the distinct, electronically isolated domains of 3-(4-Morpholinylmethyl)phenol, medicinal chemists can design highly specific ligands where the morpholine tail modulates aqueous solubility and the phenol head anchors the molecule via precise electronic interactions.

References

  • WO2014143799A2 - Substituted xanthines and methods of use thereof Google P
  • Corrosion Inhibitor Performance of Phenol Derivative using Density Functional Theory International Journal of Recent Technology and Engineering (IJRTE)
  • The prediction and theoretical study for chemical reactivity, thermophysical and biological activity of morpholinium nitrate and nitrite ionic liquid crystals: A DFT study Advanced Journal of Chemistry, Section A

Sources

Exploratory

Spectroscopic Elucidation of 3-(4-Morpholinylmethyl)phenol: A Comprehensive Guide to FTIR and NMR Analysis

Introduction & Rationale 3-(4-Morpholinylmethyl)phenol (CAS 87476-73-1)[1] is a bifunctional molecule featuring both a weakly acidic phenolic hydroxyl group and a weakly basic morpholine ring, bridged by a methylene spac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

3-(4-Morpholinylmethyl)phenol (CAS 87476-73-1)[1] is a bifunctional molecule featuring both a weakly acidic phenolic hydroxyl group and a weakly basic morpholine ring, bridged by a methylene spacer. Compounds containing the morpholinylmethyl phenol motif are highly valued as intermediates in pharmaceutical development, particularly in the synthesis of neuroactive agents and antioxidant 2[2]. Proper spectroscopic characterization of this molecule requires a robust, self-validating analytical workflow. As a Senior Application Scientist, I design protocols that do not just yield spectra, but provide unambiguous, causally linked structural proof.

Part 1: Self-Validating Experimental Workflows

To ensure high-fidelity data, the sample preparation must actively prevent common spectroscopic artifacts (e.g., water masking, poor magnetic homogeneity).

Methodology: FTIR-ATR Acquisition
  • Crystal Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to dry completely. Causality: Residual solvent will present false aliphatic C-H and O-H stretches.

  • Background Scan: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to capture ambient atmospheric conditions.

  • Sample Application: Place 2-3 mg of solid 3-(4-Morpholinylmethyl)phenol directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the crystal and the sample is required to ensure the evanescent wave penetrates the sample adequately, maximizing the signal-to-noise ratio.

  • Data Acquisition: Run 32 scans from 4000 to 400 cm⁻¹. Apply atmospheric compensation to remove trace H₂O and CO₂ interferences.

Methodology: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: While CDCl₃ is common, DMSO-d6 is deliberately chosen for phenols. DMSO forms strong intermolecular hydrogen bonds with the phenolic -OH, drastically reducing proton exchange rates and yielding a sharp, quantifiable hydroxyl peak rather than a broad, ambiguous 3[3].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 5 mm NMR tube. Causality: Undissolved micro-particulates distort localized magnetic field homogeneity, degrading the shim quality and obscuring fine J-coupling splitting patterns.

  • Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 256 scans) spectra at 298 K.

Workflow A 3-(4-Morpholinylmethyl)phenol B FTIR (ATR Crystal) A->B C NMR (DMSO-d6) A->C D IR Acquisition B->D E 1H & 13C Acquisition C->E F Data Processing D->F E->F G Structural Elucidation F->G

Figure 1: Standardized workflow for the dual-modal spectroscopic analysis of the phenolic compound.

Part 2: Fourier Transform Infrared (FTIR) Spectroscopy Analysis

In FTIR analysis, we look for orthogonal confirmation of the functional groups. The morpholine ring introduces specific ether and amine vibrational modes that must be distinguished from the phenolic signals.

Mechanistic Insights:

  • O-H Stretching: The phenolic hydroxyl group typically appears as a broad band between 3200–3400 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding in the solid state.

  • Ether vs. Phenol C-O Stretching: The molecule contains two distinct C-O bonds. The phenolic C-O stretch occurs at a higher wavenumber (~1220 cm⁻¹) due to partial double-bond character imparted by resonance with the aromatic ring. Conversely, the aliphatic C-O-C stretch of the morpholine ring is observed at ~1115 cm⁻¹[2].

Table 1: FTIR Spectral Assignments
Functional Group / VibrationWavenumber (cm⁻¹)AppearanceCausality / Structural Origin
O-H Stretch (Phenol)~3200 - 3400Broad, strongIntermolecular H-bonding in solid state
C-H Stretch (Aromatic)~3050Weak, sharpsp² hybridized carbon-hydrogen bonds
C-H Stretch (Aliphatic)~2800 - 2950Medium, multiplesp³ hybridized C-H in morpholine & CH₂
C=C Stretch (Aromatic)~1590, 1450Medium, sharpAromatic ring skeletal vibrations
C-N Stretch (Morpholine)~1350MediumAliphatic amine stretching
C-O Stretch (Phenol)~1220StrongResonance-stiffened C-O bond
C-O-C Stretch (Morpholine)~1115Strong, sharpAsymmetric ether stretching
C-H Out-of-Plane Bend~780, 690StrongCharacteristic of meta-disubstituted rings

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule. By analyzing the chemical shifts, integrals, and J-couplings, we construct a self-validating model of the compound[3].

Connectivity Phenol Phenol Ring OH: ~9.4 ppm Ar-H: ~6.6-7.1 ppm Methylene Methylene Bridge CH2: ~3.4 ppm 13C: ~62.5 ppm Phenol->Methylene C-C Bond Morpholine Morpholine Ring N-CH2: ~2.3 ppm O-CH2: ~3.5 ppm Methylene->Morpholine C-N Bond

Figure 2: Sub-structural connectivity map for cross-referencing NMR chemical shifts.

¹H NMR Mechanistic Insights

The morpholine ring is a dynamic system. At room temperature, rapid chair-chair interconversion averages the axial and equatorial protons. Consequently, the eight morpholine protons simplify into two distinct multiplets (often appearing as apparent triplets): the CH₂ groups adjacent to the oxygen (~3.55 ppm) and the CH₂ groups adjacent to the nitrogen (~2.35 ppm). The methylene bridge (-CH₂-) appears as a sharp singlet at ~3.40 ppm because it is isolated from any vicinal protons, effectively preventing spin-spin splitting.

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Logic
~9.40Singlet (s)1HPhenolic -OHDeshielded by oxygen; sharp due to DMSO H-bonding.
~7.10Triplet (t)1HAr-H (H-5)J ≈ 7.8 Hz. Coupled to two adjacent ortho protons (H-4, H-6).
~6.75Multiplet (m)2HAr-H (H-4, H-6)Overlapping signals; ortho/para to activating -OH group.
~6.65Singlet/narrow m1HAr-H (H-2)Situated between -OH and -CH₂ groups; only meta coupling.
~3.55Apparent Triplet4HMorpholine -CH₂-ODeshielded by adjacent electronegative oxygen atom.
~3.40Singlet (s)2HAr-CH₂-NIsolated methylene bridge; no vicinal protons for splitting.
~2.35Apparent Triplet4HMorpholine -CH₂-NLess deshielded than O-adjacent protons; typical amine shift.
¹³C NMR Mechanistic Insights

The ¹³C spectrum confirms the carbon skeleton. The highly deshielded phenolic carbon (C-OH) appears near 157.5 ppm. The morpholine ring provides two diagnostic aliphatic signals: the oxygen-bound carbons at ~66.2 ppm and the nitrogen-bound carbons at ~53.1 ppm.

Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Logic
~157.5QuaternaryAr-C-OH (C-1)Strong deshielding from directly attached oxygen.
~139.5QuaternaryAr-C-CH₂ (C-3)Substituted aromatic carbon; deshielded by alkyl group.
~129.0CHAr-C (C-5)Meta to hydroxyl; least affected by resonance electron donation.
~119.5, 116.0, 114.0CHAr-C (C-2, C-4, C-6)Ortho/para positions shielded by -OH resonance (+M effect).
~66.2CH₂Morpholine C-ODeshielded by oxygen electronegativity.
~62.5CH₂Ar-CH₂-NMethylene bridge; deshielded by adjacent nitrogen and aromatic ring.
~53.1CH₂Morpholine C-NTypical chemical shift for aliphatic amine carbons.

Part 4: Cross-Validation & Scientific Integrity

A hallmark of rigorous analytical science is cross-validation. The structural assignment of 3-(4-Morpholinylmethyl)phenol is confirmed when orthogonal techniques yield converging evidence:

  • The Ether Linkage: The FTIR C-O-C stretch at ~1115 cm⁻¹ perfectly corroborates the ¹³C NMR signal at ~66.2 ppm, confirming the intact morpholine ring[2].

  • The Phenolic Core: The broad FTIR band at 3200-3400 cm⁻¹ validates the sharp 9.40 ppm ¹H NMR singlet. Furthermore, the meta-disubstitution pattern observed in the FTIR out-of-plane bending region (780, 690 cm⁻¹) is mathematically proven by the ¹H NMR splitting pattern (a triplet, two doublets, and a narrow singlet).

By adhering to this structured, causally-driven methodology, researchers can ensure absolute confidence in the structural integrity of their synthesized or procured 3-(4-Morpholinylmethyl)phenol batches prior to downstream biological or material applications.

References

  • Title: CAS 87476-73-1: Fenol, 3-(4-morfolinilmetil) | Source: cymitquimica.
  • Title:[3-(4-Morpholinylmethyl)phenyl]magnesium bromide | 480424-76-8 | Source: benchchem.
  • Title: Buy 2-methoxy-5-(4-morpholinylmethyl)phenol (EVT-5905680) | Source: evitachem.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(4-Morpholinylmethyl)phenol as a Privileged Pharmacophore in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often requires the strategic incorporation of versatile building blocks. 3-(4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often requires the strategic incorporation of versatile building blocks. 3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1), a classic phenolic Mannich base, has emerged as a highly privileged pharmacophore. By combining a hydrogen-bond donating/accepting phenol ring with a basic, solubilizing morpholine moiety, this structural motif addresses common drug discovery bottlenecks such as poor aqueous solubility, lack of target specificity, and metabolic instability [1].

This application note provides an in-depth technical guide on utilizing 3-(4-Morpholinylmethyl)phenol and its derivatives in drug discovery, with a specific focus on its role in designing potent kinase inhibitors and anti-inflammatory agents.

Mechanistic Insights: The Causality of the Pharmacophore

The integration of the 3-(4-morpholinylmethyl)phenol motif into a drug scaffold is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • Kinase Hinge-Binding Capability: In the design of Type-1 kinase inhibitors, the phenolic hydroxyl group (-OH) frequently acts as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region (e.g., within the ATP-binding pocket).

  • Solvent-Exposed Vectoring: The morpholinylmethyl group is typically oriented toward the solvent-exposed region of the kinase active site. The basic nitrogen (pKa ~8.3) becomes protonated at physiological pH, drastically improving the aqueous solubility of otherwise highly lipophilic aromatic scaffolds.

  • Tuned Basicity: Morpholine is deliberately chosen over piperidine or piperazine. The presence of the morpholine oxygen atom exerts an electron-withdrawing inductive effect, lowering the basicity of the amine (pKa ~8.3 vs. ~11.0 for piperidine). This prevents the drug from becoming excessively trapped in acidic intracellular compartments (lysosomal trapping) while maintaining optimal membrane permeability [1].

Case Study: LCB 03-0110 in Fibroinflammation

A premier example of this pharmacophore in action is LCB 03-0110 , a pan-discoidin domain receptor (DDR) and c-Src family tyrosine kinase inhibitor. The compound utilizes a 3-(morpholinomethyl)phenyl/phenol derivative to competitively bind the ATP pocket of DDR1/2 and c-Src. By inhibiting these kinases, LCB 03-0110 blocks downstream Akt1 and focal adhesion kinase (FAK) signaling, thereby suppressing macrophage and fibroblast activation and preventing hypertrophic scar formation [2] [3].

Quantitative Data & SAR Profiling

The following table summarizes the typical physicochemical and pharmacological enhancements observed when a standard lipophilic phenol is functionalized into a morpholinylmethyl phenol derivative via the Mannich reaction.

Table 1: Physicochemical and Pharmacological Impact of the Morpholinylmethyl Phenol Motif

PropertyBase Phenol ScaffoldMorpholinylmethyl Phenol DerivativeMechanistic Rationale
Aqueous Solubility Poor (< 10 µg/mL)High (> 100 µg/mL)Protonation of the morpholine nitrogen (pKa ~8.3) at physiological pH enhances aqueous solvation.
Kinase Hinge Binding Weak / Non-specificStrong (IC50 < 200 nM)Phenol -OH acts as a key H-bond donor; the bulky morpholine anchors the molecule and directs toward the solvent front.
Membrane Permeability High (but highly lipophilic)Optimal (Balanced LogP)Morpholine oxygen lowers basicity relative to piperidine, preventing excessive lysosomal trapping.
Metabolic Stability Susceptible to rapid phase II glucuronidationSterically protectedThe bulky ortho- or meta-aminomethyl group sterically hinders rapid conjugation at the phenolic -OH.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating necessary controls to verify experimental success at each stage.

Protocol A: Synthesis of Morpholinylmethyl Phenol Derivatives (Mannich Reaction)

This protocol describes the functionalization of a phenolic core using a multicomponent Mannich reaction.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of the target phenolic substrate in 15 mL of absolute ethanol.

  • Imine Formation: Add 1.2 equivalents of morpholine and 1.2 equivalents of paraformaldehyde. Causality: Paraformaldehyde is used as a stable formaldehyde source; heating is required to depolymerize it into reactive formaldehyde, which subsequently reacts with morpholine to form the electrophilic iminium ion intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with distilled water to remove unreacted morpholine and formaldehyde.

  • Purification & Validation: Purify the product via silica gel column chromatography.

    • Self-Validation Check: Perform 1 H-NMR spectroscopy. The reaction is deemed successful if a characteristic singlet appears between δ 3.50–3.80 ppm integrating for 2 protons, confirming the formation of the methylene bridge (-CH 2​ -) between the phenol ring and the morpholine nitrogen.

Protocol B: In Vitro DDR1 Kinase Inhibition Assay

This protocol outlines the evaluation of the synthesized derivative's IC 50​ against DDR1 using a luminescent ATP-depletion assay.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the morpholinylmethyl phenol derivative in 100% DMSO. Transfer to a 384-well assay plate so the final DMSO concentration is 1%.

  • Enzyme Incubation: Add 10 ng/well of recombinant human DDR1 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add ATP (at the predetermined K m​ concentration for DDR1, typically ~10 µM) and the specific peptide substrate. Incubate for 60 minutes at 30°C.

  • Detection: Add an equal volume of Kinase-Glo® Luminescent Reagent. Incubate for 10 minutes and read luminescence. Causality: The luciferase-based reagent consumes the remaining unreacted ATP to generate light. Therefore, a high luminescent signal correlates with high kinase inhibition (less ATP consumed by the kinase).

  • Self-Validation & Controls:

    • Positive Control: Staurosporine or Imatinib (known DDR1 binders) must yield an IC 50​ within their established literature ranges.

    • Negative Control: DMSO vehicle-only wells establish the 0% inhibition baseline.

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.5, indicating excellent separation between the positive and negative controls.

Visualizations

G Inhibitor 3-(4-Morpholinylmethyl)phenol Derivative (e.g., LCB 03-0110) Kinase DDR1 / c-Src Kinase (ATP-Binding Pocket) Inhibitor->Kinase Competitive Hinge Binding (Type-1 Inhibition) Signaling Akt1 / FAK Phosphorylation Kinase->Signaling ATP Hydrolysis (Blocked by Inhibitor) Cellular Macrophage & Fibroblast Activation Signaling->Cellular Downstream Cascade Disease Tissue Fibrosis & Hypertrophic Scarring Cellular->Disease ECM Deposition

Mechanism of DDR1/c-Src kinase inhibition by morpholinylmethyl phenol derivatives.

Workflow Step1 Compound Synthesis (Mannich Reaction) Step2 In Vitro Kinase Assay (IC50 Determination) Step1->Step2 Step3 Cellular Assays (Macrophage Migration) Step2->Step3 Step4 In Vivo Validation (Fibrosis Models) Step3->Step4

Self-validating experimental workflow for screening morpholinylmethyl phenol-based kinase inhibitors.

References

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. URL:[Link]

  • Gao, M., et al. (2013). Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. Journal of Medicinal Chemistry. URL:[Link]

  • Sun, X., et al. (2012). LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

Application

Advanced HPLC Method Development for 3-(4-Morpholinylmethyl)phenol: Overcoming Zwitterionic Retention Challenges

Executive Summary The quantitative analysis of 3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1) presents a unique chromatographic challenge due to its amphoteric (zwitterionic) nature. Containing both a weakly acidic phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of 3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1) presents a unique chromatographic challenge due to its amphoteric (zwitterionic) nature. Containing both a weakly acidic phenol ring and a basic tertiary amine (morpholine) moiety, the molecule's ionization state is highly sensitive to mobile phase pH. This Application Note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed for researchers and drug development professionals. By leveraging precise pH control and modern core-shell column technology, this method eliminates secondary silanol interactions, ensuring sharp peak shapes, robust retention, and reproducible quantitation.

Physicochemical Profiling & Method Rationale

To develop a robust method, we must first understand the causality behind the analyte's behavior in solution.

Acid-Base Equilibria
  • Morpholine Moiety: The morpholine nitrogen is a moderate base with a pKa of approximately 8.49[1]. At physiological or neutral pH, this nitrogen is protonated, carrying a positive charge[2].

  • Phenol Moiety: The hydroxyl group on the aromatic ring is a weak acid with a pKa of approximately 9.98[3]. At high pH (>10.5), it deprotonates to form a negatively charged phenolate ion.

Chromatographic Challenges & Solutions

If analyzed at a neutral pH (pH 6–8), 3-(4-Morpholinylmethyl)phenol exists in a partially zwitterionic state. Furthermore, traditional Type-A and even some Type-B silica columns possess residual surface silanols (Si-OH) with a pKa of ~4.0. At neutral pH, these silanols deprotonate to become anionic (Si-O⁻). The positively charged morpholine group interacts strongly with these anionic sites via ion-exchange mechanisms, leading to severe peak tailing and unpredictable retention times[4].

The Solution: Operating at a highly acidic pH (pH ~2.0). By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase, we achieve two critical mechanistic goals:

  • Silanol Suppression: The low pH fully protonates the residual silanols on the silica surface, neutralizing them and eliminating secondary electrostatic interactions[5].

  • Ion-Pairing: TFA acts as a hydrophobic ion-pairing agent. It forms a neutral complex with the fully protonated morpholine nitrogen, significantly increasing the analyte's retention factor ( k′ ) on a reversed-phase C18 column[4].

To further maximize mass transfer and efficiency for phenolic compounds, a superficially porous particle (SPP) / core-shell C18 column is selected[6].

Workflow Step1 1. Physicochemical Profiling Analyte: Amphoteric pKa(Phenol)=9.98 | pKa(Amine)=8.49 Step2 2. Mobile Phase Selection Optimal pH: 2.0 - 2.5 Buffer: 0.1% TFA in Water Step1->Step2 Step3 3. Stationary Phase Core-Shell C18 (End-capped) Minimizes Silanol Interactions Step2->Step3 Step4 4. Gradient Optimization Organic Modifier: Acetonitrile Elution Control Step3->Step4 Step5 5. System Suitability Target: Tailing Factor ≤ 1.5 RSD ≤ 1.0% Step4->Step5

Fig 1. Step-by-step logical workflow for HPLC method development of zwitterionic compounds.

Self-Validating System Controls

A trustworthy analytical protocol must be self-validating. This method incorporates built-in quality control gates to ensure data integrity before any unknown samples are processed.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) RSD ≤ 1.0% (n=6)Ensures pump stability, proper mobile phase mixing, and complete column equilibration.
USP Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of secondary silanol interactions and optimal ion-pairing.
Theoretical Plates (N) ≥ 5,000Validates column bed integrity and optimal mass transfer kinetics.
Blank Baseline Drift No peaks > 0.05% of targetVerifies the absence of carryover from the sample matrix or injector needle.

Experimental Protocol

Reagents and Materials
  • Analyte: 3-(4-Morpholinylmethyl)phenol reference standard (Purity ≥ 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic Acid (TFA).

  • Column: Core-shell C18 column (e.g., 100 mm × 4.6 mm, 2.7 µm particle size).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Mix thoroughly and sonicate for 10 minutes to degas. (Final pH ~ 2.0).

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. (Note: Acetonitrile is chosen over methanol due to its lower viscosity, which prevents overpressuring the core-shell column, and its lower UV cutoff.)

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 3-(4-Morpholinylmethyl)phenol into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol, sonicate until clear, and make up to volume with Methanol (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:20 with the initial mobile phase conditions (95% A / 5% B) to yield a final concentration of 50 µg/mL. Causality: Diluting the sample in the initial mobile phase prevents solvent-mismatch peak distortion (fronting) upon injection.

HPLC Instrument Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C (Maintains reproducible viscosity and mass transfer)
Autosampler Temp 4 °C (Prevents analyte degradation over long sequences)
Detection (UV/DAD) 275 nm (Optimal absorbance for the substituted phenol ring)

Gradient Elution Program:

Time (min) % Mobile Phase A (0.1% TFA) % Mobile Phase B (ACN) Curve
0.0 95 5 Initial
1.0 95 5 Isocratic hold (Focusing)
8.0 40 60 Linear ramp
10.0 5 95 Column wash
12.0 5 95 Isocratic wash
12.1 95 5 Return to initial

| 16.0 | 95 | 5 | Re-equilibration |

Mechanism of Retention & Troubleshooting

Understanding the retention mechanism is vital for troubleshooting. If the pH of the mobile phase drifts higher (e.g., due to TFA evaporation or improper preparation), the silanols will ionize, and the morpholine group will begin to tail.

Equilibria cluster_LowPH Optimal Low pH (~2.0) cluster_HighPH Suboptimal High pH (> 10.5) State1 Amine: Protonated (+) Phenol: Neutral (0) Ret1 High RP Retention No Silanol Tailing State1->Ret1 State2 Amine: Neutral (0) Phenol: Deprotonated (-) Ret2 Low RP Retention Severe Peak Distortion State2->Ret2

Fig 2. Influence of mobile phase pH on the ionization state and reversed-phase (RP) retention behavior of the analyte.

Common Troubleshooting Scenarios
  • Peak Tailing ( Tf​ > 1.5):

    • Cause: Inadequate silanol suppression or column degradation.

    • Action: Verify mobile phase pH is ≤ 2.5. If using an older column, switch to a fresh core-shell C18 or a Positively Charged Surface (PCS) column designed specifically for basic compounds.

  • Retention Time Drift:

    • Cause: Incomplete column re-equilibration or loss of volatile TFA.

    • Action: Ensure the 4-minute re-equilibration step (12.1 to 16.0 min) is strictly adhered to. Prepare fresh mobile phase every 48 hours to prevent TFA volatilization.

References

  • ResearchGate. "∆pKa for phenol derivatives with 6-311G+dp basis set." Available at:[Link]

  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices". Available at:[Link]

  • AKJournals. "Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in". Available at:[Link]

  • LCGC International. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing". Available at:[Link]

Sources

Method

Application Note: Formulation and In Vitro Dosing Strategies for 3-(4-Morpholinylmethyl)phenol

Introduction & Rationale 3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1) is a bifunctional small molecule frequently utilized as a building block, fragment hit, or tool compound in drug discovery. Structurally, it featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1) is a bifunctional small molecule frequently utilized as a building block, fragment hit, or tool compound in drug discovery. Structurally, it features a weakly acidic phenol ring and a weakly basic morpholine ring. Formulating this compound for in vitro cell culture assays presents a unique physicochemical challenge: maintaining the lipophilic core in solution without introducing solvent-mediated cytotoxicity. This application note provides a self-validating, step-by-step framework for formulating 3-(4-Morpholinylmethyl)phenol, ensuring high scientific integrity and reproducible cellular assay data.

Physicochemical Profiling & Causality

Understanding the molecule's inherent properties is the first step in rational formulation. Formulation is not a mere "dissolve and dose" exercise; it is a thermodynamic process governed by pH, pKa, and lipophilicity.

Table 1: Physicochemical Properties of 3-(4-Morpholinylmethyl)phenol

PropertyValueFormulation Implication
Molecular Weight 193.24 g/mol Highly permeable; suitable for passive diffusion across lipid bilayers.
Morpholine pKa ~8.3 - 8.5At physiological pH (7.4), ~10% is protonated. Acts as a weak base [1].
Phenol pKa ~9.5 - 10.0Remains predominantly neutral at pH 7.4.
LogP (estimated) 1.5 - 2.0Moderately lipophilic; requires a co-solvent (DMSO) or salt formation for high-concentration aqueous stocks.

Causality: The morpholine ring's basicity dictates that the molecule exists in an equilibrium between its neutral, lipophilic free-base form and its water-soluble, cationic conjugate acid form. While the neutral form readily permeates cell membranes, the protonated form is highly water-soluble. This dual nature allows for two distinct formulation strategies: a standard DMSO-mediated route and a DMSO-free aqueous salt route.

Formulation Strategies

Strategy A: DMSO-Mediated Formulation Dimethyl sulfoxide (DMSO) is the universal solvent for small molecules because it effectively disrupts the crystal lattice energy of the powder. However, DMSO is biologically active. Concentrations above 0.1% - 0.5% (v/v) can induce transcriptomic changes, alter membrane permeability, and cause cytotoxicity [2]. Therefore, the protocol must ensure the final assay concentration of DMSO remains strictly ≤0.1%.

Strategy B: Aqueous Salt Formulation (DMSO-Free) For sensitive primary cells or assays where DMSO is strictly prohibited, the compound can be formulated as an aqueous solution by exploiting the morpholine nitrogen. By adding one molar equivalent of hydrochloric acid (HCl), the morpholine is fully protonated to form 3-(4-Morpholinylmethyl)phenol hydrochloride, drastically increasing thermodynamic aqueous solubility.

FormulationWorkflow Start 3-(4-Morpholinylmethyl)phenol (Powder) Decision Formulation Route? Start->Decision DMSO_Route DMSO Stock Route (Standard) Decision->DMSO_Route Standard Assays Aq_Route Aqueous Salt Route (DMSO-Sensitive) Decision->Aq_Route Primary Cells DMSO_Stock Dissolve in 100% DMSO (100 mM Master Stock) DMSO_Route->DMSO_Stock HCl_Add Add 1.0 eq HCl (Protonate Morpholine) Aq_Route->HCl_Add Dilution Intermediate Dilution (in PBS/Media) DMSO_Stock->Dilution Final_DMSO Final Dosing (DMSO < 0.1%) Dilution->Final_DMSO Aq_Stock Dissolve in H2O/PBS (10 mM Master Stock) HCl_Add->Aq_Stock Final_Aq Final Dosing (0% DMSO) Aq_Stock->Final_Aq

Workflow for formulating 3-(4-Morpholinylmethyl)phenol via DMSO or aqueous salt routes.

Experimental Protocols

Protocol 1: Preparation of 100 mM Master Stock in DMSO
  • Weighing: Accurately weigh 19.32 mg of 3-(4-Morpholinylmethyl)phenol powder into a sterile, amber glass vial. Causality: Amber glass protects the electron-rich phenol ring from photo-oxidation.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in low-bind Eppendorf tubes. Purge the headspace with argon or nitrogen gas to displace moisture, and store at -20°C. Causality: Freeze-thaw cycles introduce atmospheric moisture, which hydrolyzes the DMSO and causes the lipophilic compound to prematurely precipitate.

Protocol 2: Serial Dilution and Cell Culture Dosing
  • Intermediate Dilution: Dilute the 100 mM master stock 1:100 in sterile PBS to create a 1 mM intermediate stock (1% DMSO). Critical Step: Add the DMSO stock dropwise to the PBS while vortexing. Causality: This prevents localized super-saturation and the "solvent-shift effect," which can cause the compound to crash out of solution via Ostwald ripening.

  • Final Dosing: Dilute the 1 mM intermediate stock 1:100 directly into the pre-warmed cell culture medium.

  • Result: The final compound concentration is 10 µM, and the final DMSO concentration is 0.01% (v/v), well below the cytotoxic threshold [2].

Protocol 3: DMSO-Free Aqueous Formulation (Salt Formation)
  • Suspension: Suspend 19.32 mg of the compound in 900 µL of sterile, cell-culture grade water. The compound will remain largely insoluble (cloudy suspension).

  • Titration: Add exactly 100 µL of 1.0 M HCl (aqueous).

  • Agitation: Vortex vigorously. The stoichiometric protonation of the morpholine ring (forming the hydrochloride salt) will rapidly clear the solution, yielding a 100 mM stock.

  • Buffering: Before adding to cells, ensure the final cell culture medium has sufficient buffering capacity (e.g., 25 mM HEPES) to absorb the micro-molar addition of the acidic salt without dropping the bulk pH.

Cellular Uptake Mechanism & Lysosomal Trapping

Once dosed into the culture medium (pH 7.4), the compound's basic morpholine moiety makes it highly susceptible to lysosomal trapping (lysosomotropism) [3]. The neutral fraction of the molecule diffuses passively across the cell membrane. Upon encountering the acidic environment of the lysosome (pH ~4.5 - 5.0), the morpholine ring becomes fully protonated. The resulting cation is membrane-impermeable and becomes "trapped" within the organelle.

Causality: This phenomenon can artificially lower the effective cytosolic concentration of the compound. If your biological target is cytosolic or nuclear, you may need to dose higher to compensate for the fraction of the drug sequestered in the lysosomes.

CellularUptake Extracellular Extracellular Space (pH 7.4) Neutral Neutral Compound (Lipophilic) Extracellular->Neutral Equilibrium Membrane Cell Membrane (Lipid Bilayer) Neutral->Membrane Passive Diffusion Cytosol Cytosol (pH 7.2) Membrane->Cytosol Entry Lysosome Lysosome (pH 4.5 - 5.0) Cytosol->Lysosome Diffusion Trapped Protonated Morpholinium (Trapped, Cationic) Lysosome->Trapped Protonation (pKa ~8.4) Trapped->Lysosome Cannot cross back

Cellular uptake of 3-(4-Morpholinylmethyl)phenol and lysosomal trapping mechanism.

Analytical Validation

To ensure the integrity of your formulation and validate that the protocol is functioning as a self-contained system:

  • Kinetic Solubility Testing: Use nephelometry (laser light scattering) on the final cell culture medium after dosing. An increase in scattered light indicates nano-precipitation, meaning the compound has exceeded its thermodynamic solubility limit in that specific medium.

  • Chemical Stability: Phenols are prone to oxidation. Use LC-MS to verify the stability of the 100 mM DMSO stock every 3 months. Look for the absence of M+16 peaks, which would indicate the formation of oxidation products.

References

  • Title: Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides Source: Beilstein Journal of Organic Chemistry (2023) URL: [Link]

  • Title: Dimethyl sulfoxide (DMSO) in cell culture: a comprehensive review on its effects and recommended safe concentrations Source: Cytotechnology / National Institutes of Health (PMC) (2023) URL: [Link]

  • Title: Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis Source: ACS Central Science / National Institutes of Health (PMC) (2016) URL: [Link]

Application

Application Note: Advanced Purification and Recrystallization Protocols for 3-(Morpholin-4-ylmethyl)phenol

Introduction & Chemical Context 3-(Morpholin-4-ylmethyl)phenol (CAS 87476-73-1) is a highly versatile amphoteric building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

3-(Morpholin-4-ylmethyl)phenol (CAS 87476-73-1) is a highly versatile amphoteric building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and complex Mannich bases. In drug development, it is typically synthesized via the reductive amination of 3-hydroxybenzaldehyde with morpholine using sodium borohydride, or through direct multicomponent Mannich reactions[1].

The primary bottleneck in isolating this compound at high purity (>99%) lies in its dual functional nature. The molecule contains both a basic tertiary amine (the morpholine ring) and an acidic phenolic hydroxyl group. Standard aqueous workups often result in severe yield losses because the compound resists partitioning into organic solvents at pH extremes. This application note details a self-validating, causality-driven protocol for the isoelectric extraction and subsequent recrystallization of 3-(morpholin-4-ylmethyl)phenol.

Causality in Purification: The Isoelectric Strategy

To achieve high-purity isolation without the need for resource-intensive column chromatography, chemists must exploit the specific acid-base equilibria of the molecule.

  • Acidic Conditions (pH < 2): The morpholine nitrogen has a conjugate acid pKa​ of approximately 8.49 [2]. Under strongly acidic conditions, this nitrogen is fully protonated, rendering the molecule highly water-soluble as a morpholinium salt. This allows for the organic extraction of non-basic impurities (e.g., unreacted 3-hydroxybenzaldehyde).

  • Basic Conditions (pH > 10): The phenolic proton has a pKa​ of approximately 9.88 [3]. If the solution is over-basified, the phenol deprotonates, rendering the molecule water-soluble as a phenoxide salt.

  • The Isoelectric Point (pI): To maximize extraction into an organic phase, the aqueous layer must be buffered to the compound's isoelectric point ( pI=28.49+9.88​≈9.18 ). At a pH of ~9.0, the molecule exists predominantly in its neutral (or tightly bound zwitterionic) state, minimizing aqueous solubility and driving partitioning into ethyl acetate [1].

Quantitative Physicochemical Data

The following table summarizes the quantitative parameters that dictate the boundaries of the purification workflow.

ParameterValueFunctional Implication for Purification
Molecular Weight 193.25 g/mol Determines stoichiometric equivalents during synthesis and workup.
Morpholine pKa​ 8.49Defines the acidic boundary; pH < 7 induces water solubility (cationic).
Phenol pKa​ 9.88Defines the basic boundary; pH > 10 induces water solubility (anionic).
Isoelectric Point (pI) ~9.18The theoretical pH target for maximum organic extraction yield.
Optimal Extraction pH 8.8 – 9.2Ensures >95% of the compound is in the neutral, organic-soluble form.

Experimental Protocols

Protocol A: Isoelectric Extraction (Acid-Base Workup)

This protocol is designed to be self-validating; the phase behavior of the compound at specific pH checkpoints confirms the success of the step.

  • Quench & Acidify : To the crude reductive amination mixture (typically in methanol/water), add 1 M HCl dropwise under continuous stirring until the pH reaches < 2.0.

    • Causality: This completely protonates the morpholine moiety, trapping the target compound in the aqueous phase.

  • First Organic Wash : Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Discard the organic layers.

    • Causality: This selectively removes unreacted 3-hydroxybenzaldehyde, borate byproducts, and neutral/acidic organic impurities.

  • Isoelectric Basification : Cool the aqueous layer in an ice bath (0–5 °C). Slowly add concentrated ammonium hydroxide ( NH4​OH ) dropwise until the pH reaches exactly 8.8–9.2.

    • Causality: NH4​OH is strictly preferred over NaOH because it provides a gentle buffering effect, preventing localized over-basification that would prematurely deprotonate the phenol and cause yield loss[1].

  • Target Extraction : Extract the basified aqueous layer with fresh EtOAc (3 × 50 mL). The neutral 3-(morpholin-4-ylmethyl)phenol will now partition efficiently into the organic phase.

  • Drying & Concentration : Wash the combined EtOAc layers with saturated NaCl (brine), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

Protocol B: Recrystallization Strategy

Because the molecule possesses both a highly polar hydrogen-bonding face and a lipophilic aromatic/aliphatic backbone, a binary solvent system is required. While ethanol/water is viable for some phenolic Mannich bases [4], an Ethyl Acetate/Hexanes system provides superior control over the crystallization kinetics.

  • Dissolution : Suspend the crude solid in a minimum volume of boiling EtOAc. Stir continuously until complete dissolution is achieved.

  • Hot Filtration : If insoluble inorganic particulates remain, perform a rapid hot gravity filtration to clarify the solution.

  • Anti-Solvent Addition (Cloud Point) : While maintaining the solution near boiling, add hot Hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Add 1-2 drops of boiling EtOAc to just clear the solution.

    • Causality: Reaching the exact cloud point ensures the solution is perfectly saturated, validating that the solvent ratio is optimized for maximum thermodynamic yield.

  • Controlled Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to crash out the remaining product.

  • Harvesting : Filter the resulting white crystalline solid under vacuum, wash the filter cake with ice-cold hexanes to remove residual mother liquor, and dry in a vacuum oven at 40 °C overnight.

Purification Workflow Visualization

G Start Crude Reaction Mixture (from Reductive Amination) Acidify 1. Acidify to pH < 2 (HCl) Protonates morpholine Start->Acidify Wash 2. Wash with EtOAc Removes neutral/acidic impurities Acidify->Wash Basify 3. Basify to pH ~ 9.0 (NH4OH) Isoelectric point precipitation Wash->Basify Extract 4. Extract with EtOAc Isolates target amphoteric product Basify->Extract Concentrate 5. Dry & Concentrate Yields crude solid Extract->Concentrate Recrystallize 6. Recrystallization (EtOAc/Hexane) Concentrate->Recrystallize Pure Pure 3-(Morpholin-4-ylmethyl)phenol Recrystallize->Pure

Workflow for the isoelectric extraction and recrystallization of 3-(morpholin-4-ylmethyl)phenol.

References

  • Substituted xanthines and methods of use thereof (WO2014143799A2). Google Patents.
  • Morpholine | C4H9NO | CID 8083 . PubChem, National Institutes of Health. URL: [Link]

  • Phenol | C6H5OH | CID 996 . PubChem, National Institutes of Health. URL: [Link]

  • Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone . Gheorghe Roman et al. ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-(4-Morpholinylmethyl)phenol Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of amphoteric intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of amphoteric intermediates.

The synthesis of 3-(4-Morpholinylmethyl)phenol is deceptively simple on paper but notoriously prone to low yields in practice. A common literature procedure relies on sodium borohydride (NaBH₄) in methanol, which often stalls at a suboptimal ~48% yield[1].

Below, we dissect the mechanistic bottlenecks of this reaction and provide a field-proven, self-validating system to push your isolated yields above 85%.

💡 Pro-Tip from the Bench: The Mannich Trap

Do not attempt a direct Mannich reaction (phenol + formaldehyde + morpholine) to synthesize this molecule. The strongly activating hydroxyl group of the phenol directs electrophilic aromatic substitution exclusively to the ortho and para positions. Reductive amination of the meta-substituted 3-hydroxybenzaldehyde is the mandatory synthetic route.

Troubleshooting FAQs

Q1: My reaction shows high levels of 3-hydroxybenzyl alcohol byproduct. How do I prevent over-reduction?

The Causality: You are likely using sodium borohydride (NaBH₄) in a protic solvent like methanol. NaBH₄ is a highly reactive, unhindered hydride donor. In this environment, the formation of the iminium ion from 3-hydroxybenzaldehyde and morpholine is a reversible equilibrium. NaBH₄ acts too aggressively, directly reducing the unreacted aldehyde into 3-hydroxybenzyl alcohol before the iminium intermediate can fully form.

The Solution: Switch your reducing agent to Sodium triacetoxyborohydride (NaBH(OAc)₃) . The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride[2]. Mechanistically, NaBH(OAc)₃ reacts exceptionally slowly with aldehydes but rapidly with the more electrophilic iminium ion. This chemoselectivity ensures the aldehyde is preserved until it converts to the iminium ion, which is then selectively reduced[2].

Q2: My LCMS shows 100% conversion, but my isolated yield after extraction is <50%. Where is my product?

The Causality: You are losing your product in the aqueous layer during workup due to its amphoteric nature. 3-(4-Morpholinylmethyl)phenol contains both an acidic phenol (pKa ~10.0) and a basic tertiary amine (morpholine conjugate acid pKa ~8.4).

  • If your workup is too basic (e.g., using ammonium hydroxide, pH > 11)[1], the phenol deprotonates into a highly water-soluble phenoxide anion.

  • If your workup is too acidic (pH < 7), the morpholine protonates into a water-soluble ammonium cation.

The Solution: You must extract exactly at the molecule's isoelectric point (pI) , which is approximately pH 9.15. At this pH, the net charge of the molecule is zero, minimizing its aqueous solubility. Quenching the reaction with saturated aqueous NaHCO₃ naturally buffers the solution to pH ~8.3–8.5. This keeps the vast majority of the molecules in their neutral state, allowing for highly efficient extraction into organic solvents.

Q3: How should I optimize the solvent system to drive the reaction forward?

The Causality: Protic solvents like methanol stabilize the starting materials and can hinder the dehydration step required to form the iminium ion. The Solution: Use an anhydrous, aprotic solvent like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). These solvents do not solvate water well, which helps drive the equilibrium of the hemiaminal dehydration forward to the iminium ion.

Quantitative Method Comparison

Summarizing the impact of the mechanistic adjustments discussed above:

ParameterTraditional Protocol[1]Optimized Protocol[2]
Reducing Agent NaBH₄NaBH(OAc)₃
Solvent System Methanol (MeOH)1,2-Dichloroethane (DCE)
Chemoselectivity Poor (High alcohol byproduct)Excellent (Iminium specific)
Workup Reagent NH₄OH (pH ~10-11)Saturated NaHCO₃ (pH ~8.3)
Target Species State Water-soluble PhenoxideOrganic-soluble Neutral Species
Expected Isolated Yield ~48%85 - 95%

Step-by-Step Optimized Protocol

This protocol is designed as a self-validating workflow. Do not proceed to the next step unless the validation criteria are met.

Reagents Required:

  • 3-Hydroxybenzaldehyde (1.0 eq, 10.0 mmol, 1.22 g)

  • Morpholine (1.1 eq, 11.0 mmol, 0.96 mL)

  • Sodium triacetoxyborohydride (1.5 eq, 15.0 mmol, 3.18 g)

  • Anhydrous 1,2-Dichloroethane (DCE) (30 mL)

Methodology:

  • Iminium Pre-Formation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 3-hydroxybenzaldehyde in anhydrous DCE. Add morpholine via syringe.

  • Equilibration: Stir the reaction mixture at room temperature for 60 minutes.

    • Self-Validation Check: The solution will transition from clear to slightly turbid as the hemiaminal forms and water is displaced.

  • Chemoselective Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 10 minutes to manage any mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4 to 6 hours.

    • Self-Validation Check: Run a TLC (DCM:MeOH 9:1). The starting aldehyde (Rf ~0.6, UV active) must be completely consumed, replaced by a lower-running product spot (Rf ~0.3) that stains positively with ninhydrin.

  • Isoelectric Quench (Critical): Slowly add 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

    • Causality: This locks the aqueous layer at pH ~8.3, preventing the formation of water-soluble phenoxide or morpholinium ions.

  • Extraction & Isolation: Transfer to a separatory funnel. Extract the aqueous phase with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Reaction Pathway Visualization

G A 3-Hydroxybenzaldehyde + Morpholine B Hemiaminal / Iminium Intermediate A->B Nucleophilic Addition D 3-Hydroxybenzyl alcohol (Over-reduction Byproduct) A->D Direct Reduction (NaBH4) C 3-(4-Morpholinylmethyl)phenol (Desired Product) B->C Hydride Transfer (NaBH(OAc)3)

Reaction pathways in the reductive amination of 3-hydroxybenzaldehyde.

Sources

Optimization

Technical Support Center: 3-(4-Morpholinylmethyl)phenol Stability &amp; Storage

Welcome to the Technical Support Center for 3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1). This compound is a critical building block in drug development and synthetic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1). This compound is a critical building block in drug development and synthetic chemistry. However, its bifunctional nature—containing both an electron-rich phenolic hydroxyl group and a tertiary amine (morpholine ring)—makes it highly susceptible to oxidative degradation during long-term storage.

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, causal explanations for degradation, and self-validating protocols to ensure the integrity of your compound.

Mechanistic Overview: The Dual Threat of Oxidation

Understanding the causality behind degradation is the first step in preventing it. 3-(4-Morpholinylmethyl)phenol faces two distinct oxidative pathways:

  • Phenol Ring Oxidation: Phenols are highly susceptible to autoxidation, especially when exposed to light, oxygen, or alkaline environments. The oxidation of the phenol ring leads to the formation of highly reactive ortho- or para-quinones, which are responsible for the yellow, brown, or pink discoloration often observed in degraded samples[1][2].

  • Tertiary Amine Oxidation: The morpholine ring contains a tertiary amine that can be oxidized by reactive oxygen species (ROS) or trace transition metals to form N-oxides. These N-oxides can alter the pharmacological activity of the compound, disrupt downstream synthetic steps, or undergo further hydrolysis into reactive aldehydes[3][4].

OxidationPathways A 3-(4-Morpholinylmethyl)phenol (Intact Compound) B Phenol Ring Oxidation (O2, Light, High pH) A->B Autoxidation D Tertiary Amine Oxidation (O2, Metal Catalysts) A->D ROS/Peroxide Exposure C Quinone Byproducts (Discoloration: Yellow/Brown) B->C Electron Transfer E N-Oxide Derivatives (Altered Reactivity) D->E N-Oxidation

Oxidation pathways of 3-(4-Morpholinylmethyl)phenol leading to quinones and N-oxides.

Troubleshooting & FAQs

Q1: My solid compound turned yellow/brown after a few months in the fridge. Why did this happen, and can I still use it? A1: The discoloration is a direct visual indicator of quinone formation via phenol autoxidation[1]. Even trace amounts of oxygen and moisture inside a repeatedly opened container can trigger this free-radical cascade. If purity is critical to your downstream assays (e.g., sensitive biological screens or precise stoichiometric syntheses), you must discard the discolored aliquot or purify it via recrystallization/flash chromatography. To prevent this, never store the bulk powder in a single container that is opened frequently.

Q2: Does the pH of my stock solution affect the stability of the compound? A2: Yes, significantly. The rate of phenol oxidation increases exponentially with pH[5]. At alkaline pH (above pH 8.0), the phenolic hydroxyl group deprotonates to form a phenoxide anion. This anion is highly electron-rich and undergoes rapid catalytic oxidation, especially in the presence of trace metal ions[6][7]. If you must store the compound in an aqueous buffer, maintain a slightly acidic to neutral pH (5.0–7.0) to keep the phenol protonated.

Q3: I need to prepare stock solutions for long-term use. Which antioxidants should I use? A3: The choice of antioxidant depends entirely on your solvent system. Antioxidants work by either scavenging free radicals or acting as sacrificial reducing agents[8]. Below is a quantitative summary to guide your selection:

Table 1: Antioxidant Selection for 3-(4-Morpholinylmethyl)phenol Solutions
AntioxidantOptimal ConcentrationTarget Solvent SystemMechanism of Action
Butylated Hydroxytoluene (BHT) 0.01% - 0.05% (w/v)Organic (DMSO, Ethanol, Methanol)Free-radical scavenger; prevents autoxidation chain reactions[1][8].
Ascorbic Acid (Vitamin C) 0.05% - 0.1% (w/v)Aqueous / AlcoholicSacrificial reducing agent; donates hydrogen to quench radicals[1][8].
Sodium Metabisulfite 0.01% - 0.1% (w/v)Aqueous BuffersStrong reducing agent; highly effective against non-enzymatic browning[1].
EDTA 1 mM - 5 mMAqueous BuffersMetal chelator; binds trace divalent cations that catalyze oxidation[6].

Q4: Why is it strictly recommended to use amber vials? A4: Light (specifically UV and high-energy visible light) accelerates the homolytic cleavage of the O-H bond in the phenol ring, initiating the free-radical autoxidation cascade[1]. Amber glass blocks wavelengths below 500 nm, effectively neutralizing photolytic degradation.

Self-Validating Experimental Protocols

To ensure scientific integrity, handling this compound requires a self-validating system. The following protocols guarantee that the compound remains pristine from the moment it arrives until it is used in an assay.

Protocol 1: Inert Aliquoting and Long-Term Storage of Solid Compound

Objective: Prevent repetitive exposure to atmospheric oxygen and moisture.

Step-by-step Methodology:

  • Preparation: Place the bulk bottle of 3-(4-Morpholinylmethyl)phenol, a set of pre-weighed empty amber glass vials, and PTFE-lined screw caps into a glove box backfilled with high-purity Argon or Nitrogen.

  • Aliquoting: Inside the inert atmosphere, transfer single-use quantities (e.g., 10 mg or 50 mg) into the amber vials. Causality note: Single-use aliquots prevent the introduction of ambient moisture that occurs when cold vials are opened in humid room air.

  • Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the junction of the cap and vial with Parafilm® to create a secondary moisture barrier.

  • Storage: Remove the vials from the glove box. Place them inside a secondary opaque container filled with indicating silica gel desiccant. Store the entire container at -20°C[1].

  • Thawing (Crucial): Before use, allow the sealed vial to equilibrate to room temperature for at least 30 minutes in a desiccator. Opening a cold vial will cause instant condensation of atmospheric moisture, accelerating degradation.

Protocol 2: Pre-Use Purity Validation (Accelerated Stability Check)

Objective: Verify the absence of quinones and N-oxides before committing the compound to expensive downstream experiments.

Step-by-step Methodology:

  • Visual Inspection: Dissolve a 1 mg test sample in 1 mL of deoxygenated solvent (e.g., sparged DMSO). The solution must be completely colorless. Any yellow/pink tint indicates >1% quinone formation.

  • HPLC-UV/Vis Analysis: Run the sample on a C18 reverse-phase column. Monitor at 254 nm and 405 nm.

    • Validation Metric: Intact 3-(4-Morpholinylmethyl)phenol will elute as a sharp peak at 254 nm. Quinone byproducts strongly absorb at 405 nm[2]. The absence of a peak at 405 nm validates the sample's integrity.

  • LC-MS Confirmation: To rule out tertiary amine oxidation, check the mass spectrum for an [M+16] peak, which is the classic signature of N-oxide formation[3][4].

StorageWorkflow Start Solid Compound Received GloveBox Transfer to Glove Box (Argon/N2 Atmosphere) Start->GloveBox Aliquoting Aliquoting into Amber Glass Vials GloveBox->Aliquoting Sealing Seal with PTFE Caps & Parafilm Aliquoting->Sealing Storage Store at -20°C with Desiccant Sealing->Storage Validation Pre-Use Validation (HPLC/Colorimetric) Storage->Validation Before Experiment

Self-validating workflow for the inert aliquoting and long-term storage of the compound.

References

  • Benchchem. Minimizing oxidation of 3-(2-Aminopropyl)phenol during storage.
  • Thermo Fisher Scientific. UltraPure Phenol (MAN0001255).
  • US Patent Office (Google Patents). Stabilized phenol solution - US5098603A.
  • ResearchGate. Quinone-mediated non-enzymatic browning in model systems during long-term storage.
  • Taylor & Francis.
  • ResearchGate.
  • ACS Publications.
  • NIH. Medicinal Chemistry of Drugs with N-Oxide Functionalities.

Sources

Troubleshooting

resolving common impurities in 3-(4-Morpholinylmethyl)phenol extraction

Welcome to the Technical Support Center. The synthesis of 3-(4-Morpholinylmethyl)phenol—typically achieved via the reductive amination of 3-hydroxybenzaldehyde with morpholine[1][2] or via a modified Mannich condensation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-(4-Morpholinylmethyl)phenol—typically achieved via the reductive amination of 3-hydroxybenzaldehyde with morpholine[1][2] or via a modified Mannich condensation[3]—frequently presents downstream purification challenges. Because the target molecule is amphoteric (containing both an acidic phenolic hydroxyl and a basic tertiary amine), standard organic extraction protocols often lead to the co-extraction of unreacted starting materials and side products.

This guide provides field-proven, causality-driven troubleshooting strategies to help you isolate highly pure 3-(4-Morpholinylmethyl)phenol.

Section 1: Diagnostic Logic Tree

Use the following diagnostic workflow to identify the root cause of your extraction impurities based on analytical feedback (LC-MS, NMR, or TLC), and map them directly to the appropriate corrective action.

ImpurityID Start LC-MS / NMR Anomaly Detected Mass16 +16 Da Mass Shift Start->Mass16 MassShift Residual Aldehyde Peak (~9.8 ppm NMR) Start->MassShift Ninhydrin Ninhydrin Positive Spot (TLC) Start->Ninhydrin NOxide N-Oxide Impurity Mass16->NOxide Aldehyde Unreacted 3-Hydroxybenzaldehyde MassShift->Aldehyde Morpholine Residual Morpholine Ninhydrin->Morpholine Fix1 Degas Solvents / Na2S2O4 Wash NOxide->Fix1 Fix2 PS-TsNHNH2 Scavenger Resin Aldehyde->Fix2 Fix3 Repeated Aqueous Washes (pH 8.5) Morpholine->Fix3

Diagnostic logic tree for identifying and resolving common extraction impurities.

Section 2: Troubleshooting Guides & FAQs

Q1: How do I completely remove unreacted morpholine without losing my amphoteric product? Causality & Experience: Morpholine and the target product are both amines, but their basicity differs. Morpholine is a secondary amine (pKa ~8.36), while the product is a tertiary benzylamine (pKa ~7.2). Because their pKas are relatively close, a single pH adjustment is not perfectly selective. However, morpholine is infinitely miscible with water. By adjusting the aqueous phase precisely to pH 8.5 (near the isoelectric point of the product), the product becomes highly lipophilic and partitions into the organic phase. Morpholine, although partially a free base at this pH, heavily favors the aqueous phase due to its robust hydrogen-bonding capacity. Self-Validating Protocol: Perform a minimum of three sequential washes of the organic phase with half-volumes of deionized water. Validate the removal by spotting the organic phase on a TLC plate and staining with Ninhydrin. Morpholine stains intensely purple/brown as a secondary amine, whereas the tertiary amine product remains largely invisible to Ninhydrin, ensuring a self-validating check for amine purity before concentration.

Q2: My LC-MS shows a persistent +16 Da impurity. What is the mechanism of this formation, and how is it resolved? Causality & Experience: A +16 Da mass shift in morpholine derivatives is the classic signature of N-oxidation, forming 3-(4-Morpholinylmethyl)phenol N-oxide. The electron-rich morpholine ring is highly susceptible to oxidation by atmospheric oxygen or residual peroxides commonly found in ethereal solvents (like THF) during extraction. Resolution: To prevent this, strictly use peroxide-free, BHT-stabilized solvents and degas all aqueous extraction buffers with nitrogen. To rescue an already oxidized batch, introduce a mild reducing agent: stir the crude organic phase with an aqueous solution of sodium dithionite (Na2S2O4) for 2 hours prior to the final phase separation.

Q3: I am seeing residual 3-hydroxybenzaldehyde in my final NMR (~9.8 ppm). Why didn't the acid wash remove it? Causality & Experience: 3-hydroxybenzaldehyde has a phenolic pKa of ~9.0. During an acidic wash (pH 2), it remains fully protonated (neutral) and should partition into the organic phase. However, if the concentration is high, the aldehyde can remain trapped in the aqueous phase via micelle formation or emulsion with the amine salts. Resolution: Ensure the acidic aqueous phase is vigorously washed at least twice with a non-polar solvent (e.g., MTBE or DCM). If trace aldehyde persists, utilize a polymer-supported scavenger (see Protocol B below) to covalently trap the impurity.

Section 3: Quantitative Data for Extraction Optimization

To design a robust extraction, one must exploit the specific physicochemical properties of the matrix components. The table below summarizes the theoretical partitioning data used to dictate the pH swings in Protocol A.

CompoundpKa (Amine)pKa (Phenol)LogP (predicted)Optimal Extraction pH
3-(4-Morpholinylmethyl)phenol ~7.2~9.91.88.5 (Organic Phase)
Morpholine 8.36N/A-0.86N/A (Aqueous Phase)
3-Hydroxybenzaldehyde N/A9.01.4Acidic (pH < 7)
3-Hydroxybenzyl alcohol N/A9.50.9Acidic (pH < 7)

Section 4: Step-by-Step Methodologies

ExtractionWorkflow Crude Crude Reaction Mixture (Product, Aldehyde, Morpholine) AcidExt Acidic Extraction (1M HCl, pH 2) Crude->AcidExt Org1 Organic Phase 1 (Discard: Aldehyde Impurities) AcidExt->Org1 Non-basic neutrals Aq1 Aqueous Phase 1 (Product & Morpholine Salts) AcidExt->Aq1 Amine salts BaseExt Basification & Extraction (NaHCO3 to pH 8.5, EtOAc) Aq1->BaseExt Aq2 Aqueous Phase 2 (Discard: Morpholine, Boron) BaseExt->Aq2 Water-soluble impurities Org2 Organic Phase 2 (Product in EtOAc) BaseExt->Org2 Neutral product Wash Water/Brine Wash (Remove trace Morpholine) Org2->Wash Pure Pure 3-(4-Morpholinylmethyl)phenol Wash->Pure

Workflow for the pH-guided liquid-liquid extraction of 3-(4-Morpholinylmethyl)phenol.

Protocol A: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

This protocol operates as a self-validating system; the sequential pH swings ensure that only compounds exhibiting both basic and weakly acidic properties (your amphoteric product) survive the entire cycle.

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Partitioning: Extract the organic layer with 1.0 M HCl (3 x 5 mL/g). The tertiary amine product and unreacted morpholine move to the aqueous phase as hydrochloride salts.

  • Organic Discard: Discard the EtOAc layer. This permanently removes unreacted 3-hydroxybenzaldehyde, over-reduced 3-hydroxybenzyl alcohol, and non-basic organic impurities.

  • Basification: Cool the aqueous phase in an ice bath to 5°C. Slowly add saturated aqueous NaHCO3 (or 2M NaOH dropwise) until the pH reaches exactly 8.5 . Critical Causality: Exceeding pH 10 will deprotonate the phenol, driving the product back into the aqueous phase as a water-soluble phenoxide anion.

  • Product Recovery: Extract the basified aqueous phase with fresh EtOAc (3 x 5 mL/g).

  • Morpholine Wash: Wash the combined EtOAc layers with deionized water (3 x 5 mL/g) to pull residual, highly water-soluble morpholine into the aqueous waste.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Scavenger Resin Polish (For Ultra-High Purity)

When LC-MS indicates trace unreacted aldehyde or secondary amine that survives LLE, solid-phase scavengers provide a highly specific, covalent purification method that avoids the yield loss of chromatography.

  • Resin Selection: To remove 3-hydroxybenzaldehyde, use PS-TsNHNH2 (Polymer-supported tosylhydrazine). To remove morpholine, use PS-Benzaldehyde.

  • Incubation: Dissolve the semi-pure product in anhydrous DCM. Add 2.0 equivalents (relative to the estimated molarity of the impurity) of the appropriate scavenger resin.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 4-6 hours.

  • Filtration: Filter the mixture through a sintered glass funnel. The impurities remain covalently bound to the resin matrix.

  • Recovery: Wash the resin cake with a small volume of DCM. Concentrate the filtrate to yield the ultra-pure product.

References

  • Title: Synthetic applications of biologically important Mannich bases: An updated review Source: Open Access Research Journal of Biology and Pharmacy URL
  • Title: Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor α Selective Agonist 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid (BMS-687453)
  • Title: Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL

Sources

Optimization

Technical Support Center: Optimizing Morpholinylmethyl Phenol Synthesis

Welcome to the Technical Support Center for Mannich base synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the synthesis of morpholinylmethyl p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mannich base synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the synthesis of morpholinylmethyl phenol.

The Mannich reaction between phenol, formaldehyde, and morpholine is a fundamental carbon-carbon bond-forming process. However, due to the high nucleophilicity of the phenol ring and the reactivity of formaldehyde, this synthesis is notoriously prone to byproduct formation, including over-alkylation, polymerization, and aminal generation. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you isolate the pure mono-Mannich base.

Mechanistic Pathway & Competing Reactions

To troubleshoot byproduct formation, it is critical to understand the divergent kinetic pathways present in your reaction flask. The diagram below illustrates the target pathway versus the three primary failure modes.

G Morpholine Morpholine Iminium Iminium Ion (Eschenmoser Precursor) Morpholine->Iminium + Formaldehyde Acidic/Neutral Aminal Methylene-bis-morpholine (Aminal Byproduct) Morpholine->Aminal Excess Amine Formaldehyde Formaldehyde Formaldehyde->Iminium Formaldehyde->Aminal Resin Phenol-Formaldehyde Resin (Polymerization) Formaldehyde->Resin Phenol Phenol Target Morpholinylmethyl Phenol (Mono-Mannich Base) Phenol->Target Phenol->Resin + Formaldehyde Direct Reaction High Temp Iminium->Target + Phenol < 10°C OverAlk Bis/Tris-Mannich Bases (Over-alkylation) Target->OverAlk Excess Iminium High Temp

Mannich reaction pathway: Morpholinylmethyl phenol synthesis and competing byproduct mechanisms.

Troubleshooting FAQs

Q1: Why is my reaction yielding bis- and tris-Mannich bases instead of the mono-substituted morpholinylmethyl phenol? Causality: Over-alkylation is a stoichiometric and thermodynamic failure. The hydroxyl group of phenol strongly activates the aromatic ring at the ortho and para positions. Once the mono-Mannich base forms, the ring remains highly nucleophilic. If the highly reactive 1 [1] is present in excess, or if the temperature is elevated, the activation energy barrier for secondary and tertiary electrophilic aromatic substitutions is easily overcome. Resolution: Strictly control your stoichiometry to a 1.0 : 1.05 : 1.05 ratio (Phenol : Morpholine : Formaldehyde). The slight excess of the amine/aldehyde ensures complete conversion of the phenol without providing enough electrophile to drive bis-substitution.

Q2: My reaction mixture is turning into a thick, sticky, dark resin. What is happening? Causality: You are observing the formation of2 [3] (Novolac or Resole-type polymers). This competing step-growth polymerization dominates when formaldehyde reacts directly with phenol before the morpholine can condense with the formaldehyde to form the iminium intermediate. This pathway is highly exothermic and accelerates rapidly at temperatures above 25°C. Resolution: Alter your order of addition and temperature. Never add formaldehyde directly to warm phenol. Formaldehyde must be added dropwise to the morpholine/phenol mixture at temperatures strictly below 10°C to allow the iminium ion to form preferentially.

Q3: NMR analysis shows a significant amount of methylene-bis-morpholine. How do I prevent this aminal byproduct? Causality: Methylene-bis-morpholine forms when two equivalents of morpholine react with one equivalent of formaldehyde. While3 [2], it becomes a dead-end byproduct if the reaction lacks a protic solvent to facilitate its breakdown back into the reactive iminium species, or if morpholine is used in heavy excess. Resolution: Utilize absolute ethanol as the solvent. The protic nature of ethanol stabilizes the iminium ion transition state and facilitates the equilibrium shift away from the aminal and toward the Mannich base.

Self-Validating Experimental Protocol

To guarantee high yields of the mono-substituted morpholinylmethyl phenol while suppressing byproducts, follow this step-by-step methodology. This protocol includes built-in physical cues so you can validate the success or failure of the reaction in real-time.

Step 1: Preparation & Dissolution

  • Action: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of phenol (e.g., 9.41 g, 100 mmol) in 50 mL of absolute ethanol.

  • Self-Validation Check: The solution must be completely clear and colorless. Any initial tint indicates oxidized phenol impurities, which will seed byproduct formation.

Step 2: Amine Addition & Cooling

  • Action: Add 1.05 equivalents of morpholine (9.15 g, 105 mmol) to the phenol solution. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Causality: Cooling the system prior to the introduction of formaldehyde suppresses the activation energy required for direct phenol-formaldehyde polymerization.

Step 3: Electrophile Generation (Crucial Step)

  • Action: Slowly add 1.05 equivalents of aqueous formaldehyde (37% w/w, approx. 8.5 g, 105 mmol) dropwise over a period of 30 to 45 minutes. Maintain the internal temperature strictly below 10 °C.

  • Self-Validation Check: The reaction mixture should remain a clear, pale yellow solution. Failure state: If the mixture rapidly turns cloudy, opaque, or shifts to a dark amber/brown color, the localized temperature has exceeded the threshold, and polymer resin is forming.

Step 4: Maturation

  • Action: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir continuously for 24 hours.

  • Causality: The extended time at room temperature allows the thermodynamically favored electrophilic aromatic substitution to run to completion without providing the thermal energy required for bis-alkylation.

Step 5: Isolation & Purification

  • Action: Remove the ethanol solvent under reduced pressure (rotary evaporation) at a water bath temperature no higher than 40 °C. Wash the resulting crude residue with cold distilled water to remove unreacted formaldehyde and morpholine. Recrystallize the crude product from cold ethanol.

  • Self-Validation Check: The final product will precipitate as distinct, off-white to pale yellow crystals. Failure state: A sticky, taffy-like residue that refuses to crystallize indicates heavy contamination with bis-Mannich bases or low-molecular-weight polymers.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes how deviations from the optimized protocol directly impact the yield and the specific byproducts generated.

Reaction ConditionMolar Ratio (Phenol : Morpholine : CH₂O)Temperature ProfileSolventTarget Mono-Mannich Yield (%)Dominant Byproduct
Standard (Optimized) 1.0 : 1.05 : 1.05<10 °C, then 25 °CEthanol82 - 88% None (Trace Aminal)
Excess Reagents 1.0 : 2.50 : 2.50<10 °C, then 25 °CEthanol< 40%Bis/Tris-Mannich Bases
High Temperature 1.0 : 1.05 : 1.0560 °C (Reflux)Ethanol< 30%Phenol-Formaldehyde Resin
Solvent-Free 1.0 : 1.05 : 1.0525 °CNone~ 50%Methylene-bis-morpholine
References
  • A study of the mannich reaction with Brunel University Research Archive URL:[Link]

  • Synthesis Of Phenol Formaldehyde Resin By Mannich Bases And Study Some Their Applications Industrial And Biologycal ResearchGate / Nat. Volatiles & Essent. Oils URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 3-(4-Morpholinylmethyl)phenol vs. 2-(4-Morpholinylmethyl)phenol

Executive Summary & Structural Causality In early-stage drug discovery, the positional isomerism of functional groups on an aromatic ring is not merely a structural triviality; it is a fundamental determinant of a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In early-stage drug discovery, the positional isomerism of functional groups on an aromatic ring is not merely a structural triviality; it is a fundamental determinant of a molecule's pharmacokinetic and pharmacodynamic fate. This guide provides an objective, data-driven comparison between two critical building blocks: 3-(4-Morpholinylmethyl)phenol (meta-isomer) and 2-(4-Morpholinylmethyl)phenol (ortho-isomer).

As a Senior Application Scientist, I emphasize that the bioactivity divergence between these two compounds stems directly from their spatial geometry. The morpholine ring is a classic bioisostere for piperidine and piperazine, offering a lower pKa that modulates nitrogen basicity. When attached to a phenol via a methylene bridge, the position of this moiety dictates the molecule's hydrogen-bonding network, chemical reactivity, and ultimate therapeutic utility [1].

The Causality of Isomerism
  • 2-(4-Morpholinylmethyl)phenol (The Reactive Pharmacophore): Synthesized via a classic multicomponent Mannich reaction, the ortho-proximity of the acidic phenolic hydroxyl and the basic morpholine nitrogen facilitates a strong intramolecular hydrogen bond (IMHB) . This pseudo-ring formation masks the polar surface area (PSA) from the surrounding solvent, significantly increasing lipophilicity and membrane permeability. Furthermore, under physiological conditions, ortho-Mannich bases can undergo deamination to form highly electrophilic ortho-quinone methides, a mechanism heavily exploited in targeted covalent oncology drugs [2].

  • 3-(4-Morpholinylmethyl)phenol (The Stable Solubilizer): The meta-geometry physically prevents IMHB formation. Consequently, the molecule relies entirely on intermolecular hydrogen bonding with the aqueous solvent and target proteins. This results in superior aqueous solubility but lower passive permeability. Chemically, it is highly stable against quinone methide formation, making it an ideal, non-reactive solubilizing motif for reversible target binding (e.g., as a hinge-binder in kinase inhibitors).

G cluster_0 2-(4-Morpholinylmethyl)phenol cluster_1 3-(4-Morpholinylmethyl)phenol Node1 Ortho-Isomer Node2 Intramolecular H-Bonding Node1->Node2 Node3 High Membrane Permeability Node2->Node3 Node7 Bioactivity Profile & Target Selection Node3->Node7 CNS/Intracellular Targets Node4 Meta-Isomer Node5 Intermolecular H-Bonding Node4->Node5 Node6 High Aqueous Solubility Node5->Node6 Node6->Node7 Kinase/Extracellular Targets

Fig 1: Impact of positional isomerism on physicochemical properties and target selection.

Physicochemical & Pharmacological Comparison

To objectively evaluate these alternatives, we must look at how their structural differences translate into measurable physicochemical data. The table below summarizes the divergent profiles that dictate their use in drug design.

Property / Feature2-(4-Morpholinylmethyl)phenol3-(4-Morpholinylmethyl)phenol
Substitution Pattern Ortho (1,2-substitution)Meta (1,3-substitution)
Hydrogen Bonding Strong Intramolecular (IMHB)Intermolecular (with solvent/target)
Aqueous Solubility ModerateHigh
Membrane Permeability High (due to masked polar surface area)Moderate
Chemical Reactivity Can form reactive ortho-quinone methidesStable; resistant to deamination
Primary MOA in Oncology Covalent modification (Thiol alkylation)Reversible target binding
Typical Applications AChE inhibitors, Anticancer Mannich basesSolubilizing fragments, GPCR ligands

Bioactivity Profiles & Mechanism of Action

2-(4-Morpholinylmethyl)phenol: Covalent Cytotoxicity & CNS Targeting

The ortho-isomer is highly prized in the development of cytotoxic agents, particularly in the synthesis of chalcone-derived Mannich bases. Research demonstrates that the incorporation of the 2-(4-morpholinylmethyl)phenol moiety significantly enhances cytotoxicity against human tumor cell lines (e.g., MCF-7, HeLa) compared to non-Mannich precursors [2].

Mechanism: The bioactivity is driven by thiol alkylation. In the slightly acidic tumor microenvironment, the molecule undergoes deamination to form an electrophilic ortho-quinone methide. This intermediate rapidly forms covalent bonds with intracellular nucleophiles like glutathione (GSH) or critical cysteine residues on target proteins, triggering apoptosis [3]. Additionally, its high membrane permeability makes it an excellent scaffold for central nervous system (CNS) applications, such as mimicking galanthamine to act as a competitive Acetylcholinesterase (AChE) inhibitor [4].

3-(4-Morpholinylmethyl)phenol: Reversible Binding & Metabolic Stability

Conversely, the meta-isomer is utilized when chemical stability and reversible binding are paramount. Because it cannot form the reactive quinone methide intermediate, it does not exhibit the broad-spectrum cytotoxicity seen in the ortho-isomer. Instead, it is frequently employed as a solubilizing appendage in kinase inhibitors. The phenolic hydroxyl acts as a potent hydrogen-bond donor/acceptor in the highly conserved kinase hinge region, while the morpholine ring extends outward into the solvent-exposed channel, drastically improving the overall pharmacokinetic profile of the drug without introducing off-target covalent reactivity.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, any bioactivity claim must be backed by rigorous, self-validating experimental designs. Below are the standard operating protocols used to differentiate the bioactivity of these two isomers.

Protocol A: Orthogonal Cytotoxicity & Thiol-Reactivity Assay (For 2-Isomer Evaluation)

Causality Check: If the 2-isomer induces cell death via the formation of reactive ortho-quinone methides, pre-incubating the cells with an exogenous nucleophile (Glutathione, GSH) will scavenge the electrophile and "rescue" the cells. This built-in control validates the specific covalent mechanism versus general non-specific toxicity.

  • Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Rescue Pre-treatment: To half of the wells, add 5 mM of reduced Glutathione (GSH) 2 hours prior to compound treatment.

  • Compound Dosing: Treat cells with serial dilutions (0.1 µM to 100 µM) of 2-(4-Morpholinylmethyl)phenol and 3-(4-Morpholinylmethyl)phenol. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 1 µM).

  • Viability Readout (MTT): After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO.

  • Validation & Analysis: Measure absorbance at 570 nm.

    • Expected Result: The 2-isomer will show a low IC₅₀ that significantly shifts (increases) in the presence of GSH. The 3-isomer will show minimal cytotoxicity, unaffected by GSH.

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality Check: To ensure the assay accurately measures the neuro-pharmacological potential of the morpholinylmethylphenol scaffold, we include a spontaneous hydrolysis control (no enzyme) to subtract background noise, and a known inhibitor (Galanthamine) to validate the dynamic range.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of Acetylthiocholine iodide (ATCI, 15 mM), DTNB (Ellman's reagent, 3 mM), and AChE enzyme (0.2 U/mL).

  • Reaction Assembly: In a 96-well microplate, add 140 µL buffer, 20 µL test compound (serial dilutions), and 20 µL AChE. Incubate for 15 minutes at room temperature.

  • Initiation & Kinetic Readout: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction. Immediately read absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Validation & Analysis: Calculate the initial velocity ( V0​ ) of the reaction. Compare the IC₅₀ of the test compounds against the Galanthamine positive control.

Workflow Start Compound Preparation (10mM DMSO Stock) Split1 Physicochemical Profiling Start->Split1 Split2 In Vitro Bioassays Start->Split2 LogP LogD / pKa Determination (Potentiometric) Split1->LogP Perm PAMPA / Caco-2 Permeability Split1->Perm AChE AChE Inhibition (Ellman's Assay) Split2->AChE Cyto Cytotoxicity Screening (MTT Assay + GSH Rescue) Split2->Cyto Data Data Synthesis & SAR Modeling LogP->Data Perm->Data AChE->Data Cyto->Data

Fig 2: Self-validating experimental workflow for comparative bioactivity screening.

References

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry.

  • Dimmock, J. R., et al. (1997). "Cytotoxic Activities of Mannich Bases of Chalcones and Related Compounds." Journal of Medicinal Chemistry.

  • Biersack, B., et al. (2016). "Recent developments concerning the application of the Mannich reaction for drug design." Expert Opinion on Drug Discovery.

  • CymitQuimica Database. "CAS 80166-01-4: 4-(4-Morpholinylmethyl)phenol Bioactivity Profile." CymitQuimica.

Comparative

comparing 3-(4-Morpholinylmethyl)phenol with other morpholine derivatives

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I frequently encounter the morpholine ring as a cornerstone of rational drug design. Its unique physicochemical profile—balancing...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I frequently encounter the morpholine ring as a cornerstone of rational drug design. Its unique physicochemical profile—balancing lipophilicity with hydrophilicity via its basic nitrogen and oxygen heteroatoms—makes it a highly versatile structural motif.

However, the application of morpholine derivatives is not monolithic. This guide objectively compares the utility of 3-(4-Morpholinylmethyl)phenol —a highly specialized building block—against other direct morpholine pharmacophores (such as aryl-morpholines and morpholino-triazines). By analyzing their divergent mechanisms, physicochemical properties, and experimental workflows, this guide provides drug development professionals with a data-driven framework for selecting the appropriate morpholine scaffold.

Mechanistic Dichotomy: Appendage vs. Direct Pharmacophore

To effectively utilize morpholine derivatives, researchers must first understand the causality behind their structural placement within a drug molecule.

3-(4-Morpholinylmethyl)phenol: The Solubilizing Appendage

3-(4-Morpholinylmethyl)phenol acts primarily as a functionalizing intermediate rather than a direct target binder. Its structure provides two critical handles:

  • The Phenolic Hydroxyl: Serves as a reactive site for esterification or etherification. In antiviral drug development, it is frequently reacted with phosphonate monoacids to create mixed diester prodrugs As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I frequently encounter the morpholine ring as a cornerstone of rational drug design. Its unique physicochemical profile—balancing lipophilicity with hydrophilicity via its basic nitrogen and oxygen heteroatoms—makes it a highly versatile structural motif[1].

However, the application of morpholine derivatives is not monolithic. This guide objectively compares the utility of 3-(4-Morpholinylmethyl)phenol —a highly specialized building block—against other direct morpholine pharmacophores (such as aryl-morpholines and morpholino-triazines). By analyzing their divergent mechanisms, physicochemical properties, and experimental workflows, this guide provides drug development professionals with a data-driven framework for selecting the appropriate morpholine scaffold.

Mechanistic Dichotomy: Appendage vs. Direct Pharmacophore

To effectively utilize morpholine derivatives, researchers must first understand the causality behind their structural placement within a drug molecule.

3-(4-Morpholinylmethyl)phenol: The Solubilizing Appendage

3-(4-Morpholinylmethyl)phenol acts primarily as a functionalizing intermediate rather than a direct target binder. Its structure provides two critical handles:

  • The Phenolic Hydroxyl: Serves as a reactive site for esterification. In antiviral and anti-inflammatory drug development, it is frequently reacted with phosphonate monoacids to create mixed diester prodrugs[2].

  • The Morpholinylmethyl Group: The basic nitrogen (pKa ~8.3) ensures protonation at physiological pH, drastically improving aqueous solubility. Furthermore, the morpholine ring facilitates intracellular accumulation, allowing the prodrug to cross the cell membrane before being enzymatically cleaved to release the active phosphonate[3].

Aryl-Morpholines: The Direct Pharmacophore

In contrast, direct aryl-morpholines (e.g., PI-103, BKM120, or Compound 69) embed the morpholine ring directly into the target-binding domain.

  • Kinase Hinge-Binding (Oncology): In PI3K/mTOR inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the Val882 residue in the ATP-binding pocket[4].

  • Enzyme Inhibition (CNS Therapeutics): In Acetylcholinesterase (AChE) inhibitors, the morpholine ring fits into the catalytic pocket, forming hydrogen bonds with residues like ASP74, making it a privileged scaffold for Alzheimer's disease therapeutics[5].

Mandatory Visualization: Divergent Mechanisms of Morpholine

The following DOT diagram maps the logical relationship between the starting morpholine scaffold, its structural divergence, and its ultimate therapeutic applications.

Morpholine_Mechanisms Core Morpholine Scaffold Branch1 As a Solubilizing Appendage (e.g., 3-(4-Morpholinylmethyl)phenol) Core->Branch1 Branch2 As a Direct Pharmacophore (e.g., Aryl-Morpholines) Core->Branch2 Mech1 Phenolic Esterification with Phosphonates Branch1->Mech1 Mech2 Hydrogen Bonding (e.g., Val882, ASP74) Branch2->Mech2 App1 Antiviral Prodrugs (Intracellular Accumulation) Mech1->App1 App2 Targeted Oncology (PI3K/mTOR Inhibition) Mech2->App2 App3 CNS Therapeutics (AChE/MAO Inhibition) Mech2->App3

Caption: Divergent mechanisms of morpholine scaffolds in drug design and therapeutic applications.

Comparative Performance and Experimental Data

To objectively evaluate these derivatives, we must look at their physicochemical profiles and biological efficacy. The data below synthesizes findings from recent pharmacological evaluations.

Table 1: Structural & Physicochemical Comparison

Compound ClassRepresentative MoleculePrimary RoleKey InteractionsTarget Application
Morpholinylmethyl Phenols 3-(4-Morpholinylmethyl)phenolSolubilizing Appendage / LinkerProtonatable Nitrogen (Solubility & Transport)Antiviral Prodrugs[2]
Aryl-Morpholines PI-103Direct PharmacophoreOxygen H-bond (Val882)PI3K/mTOR Oncology[6]
Morpholino-Triazines PKI-587Direct PharmacophoreOxygen H-bond (Hinge Region)Advanced Solid Tumors[7]
Halogenated Morpholines Compound 70 (Fluoro-substituted)Dual InhibitorOxygen H-bond (ASP74)Alzheimer's (AChE)[5]

Table 2: Comparative Biological Efficacy (IC50)

Derivative TypeTarget / EnzymeIC50 ValueMechanism of ActionReference
3-(Morpholinylmethyl)phenol conjugate HIV Reverse TranscriptaseEnhanced Intracellular AccumulationProdrug cleavage & phosphorylation[8]
Aryl-Morpholine (PI-103 analog) PI3Kα0.008 µMATP-competitive hinge binding[6]
Aryl-Morpholine (Compound 69) AChE1.4 µMCompetitive reversible inhibition[5]
Morpholino-Triazine (PKI-587) PI3Kα / mTOR< 0.005 µMDual kinase inhibition[7]

Self-Validating Experimental Workflows

A robust scientific guide must move beyond theory. Below are the field-proven, step-by-step methodologies used to synthesize and validate these morpholine derivatives. I have explicitly included the causality behind each step to ensure these protocols function as self-validating systems.

Protocol A: Synthesis of Phosphonate Prodrugs via 3-(4-Morpholinylmethyl)phenol

This workflow details the conjugation of a phosphonate monoacid with 3-(4-Morpholinylmethyl)phenol to create an intracellularly targeted prodrug[2].

  • Activation of the Phosphonate Monoacid:

    • Step: Suspend the phosphonate monoacid in anhydrous tetrahydrofuran (THF) containing collidine. Add trichloromethanesulfonyl chloride dropwise at 0°C.

    • Causality: The monoacid is highly stable and unreactive. Trichloromethanesulfonyl chloride converts it into a highly reactive sulfonyloxy intermediate, drastically lowering the activation energy required for the subsequent esterification.

  • Conjugation with 3-(4-Morpholinylmethyl)phenol:

    • Step: Dissolve 3-(4-Morpholinylmethyl)phenol in dichloromethane (DCM) containing triethylamine (TEA). Add this solution dropwise to the activated phosphonate at room temperature.

    • Causality: TEA acts as a crucial acid scavenger. By neutralizing the acidic byproducts of the reaction, TEA prevents the premature protonation of the morpholine nitrogen. If the nitrogen were protonated, the intermediate would precipitate out of the organic solvent, halting the reaction.

  • Purification and Self-Validation:

    • Step: Quench with water, extract the organic layer, and purify via silica gel chromatography. Immediately analyze via LC-MS and 1H-NMR.

    • Causality: The shift of the phenolic protons in the 1H-NMR spectrum confirms successful esterification. This built-in validation step ensures structural integrity before advancing the prodrug to costly in vitro cellular accumulation assays.

Protocol B: In Vitro Kinase Inhibition Assay for Aryl-Morpholines (PI3K)

This protocol is used to validate the direct pharmacophore activity of aryl-morpholine derivatives[6].

  • Enzyme-Substrate Pre-Incubation:

    • Step: Incubate recombinant PI3Kα with the synthesized aryl-morpholine derivative in a kinase buffer (containing MgCl2 and DTT) for 15 minutes at room temperature before the addition of ATP.

    • Causality: Aryl-morpholines are ATP-competitive inhibitors. Pre-incubating the inhibitor allows it to establish the critical hydrogen bond between the morpholine oxygen and Val882 in the hinge region without competing against high initial concentrations of ATP.

  • Reaction Initiation and Quantification:

    • Step: Initiate the reaction by adding a mixture of unlabeled ATP and[γ-33P]ATP alongside the lipid substrate (PIP2). Incubate for 30 minutes, then quench with phosphoric acid.

    • Causality: The use of radiolabeled ATP allows for highly sensitive quantification of kinase activity.

  • Assay Self-Validation:

    • Step: Include PI-103 as an internal positive control on every assay plate.

    • Causality: If the IC50 of the PI-103 control deviates from the established baseline (~0.008 µM), the assay plate is flagged for systematic error (e.g., enzyme degradation or ATP hydrolysis). This ensures absolute trustworthiness of the data reported for novel derivatives.

Conclusion

The choice between using 3-(4-Morpholinylmethyl)phenol and a direct aryl-morpholine depends entirely on the therapeutic goal. If the objective is to enhance the solubility, pharmacokinetic profile, and intracellular accumulation of a known active moiety (like an antiviral phosphonate), 3-(4-Morpholinylmethyl)phenol is an unmatched building block. Conversely, if the goal is to design a de novo inhibitor targeting the ATP-binding hinge region of a kinase or the catalytic pocket of a CNS enzyme, embedding the morpholine ring directly into the core pharmacophore is the scientifically sound approach.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. nih.gov.
  • Morpholine as a privileged scaffold for neurodegener
  • Antiviral phosphonate analogs. google.
  • Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors. nih.gov.
  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian. celcuity.com.
  • Anti-inflammatory phosphonate compounds. google.

Sources

Validation

validation of HPLC-UV assay for 3-(4-Morpholinylmethyl)phenol quantification

Title: Comprehensive Guide to the Validation of HPLC-UV Assays for 3-(4-Morpholinylmethyl)phenol Quantification: A Comparative Approach As a Senior Application Scientist, developing a robust analytical method requires mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to the Validation of HPLC-UV Assays for 3-(4-Morpholinylmethyl)phenol Quantification: A Comparative Approach

As a Senior Application Scientist, developing a robust analytical method requires more than just following a recipe; it demands a deep understanding of the analyte's physicochemical properties and the causality behind every chromatographic parameter. 3-(4-Morpholinylmethyl)phenol is a bifunctional molecule frequently utilized as a critical intermediate in pharmaceutical synthesis. Accurate quantification of this compound is essential for reaction monitoring, purity assessment, and quality control.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative platforms, details a self-validating experimental protocol, and outlines the rigorous ICH Q2(R2) validation framework required for regulatory compliance.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

The first critical decision in assay development is platform selection. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level bioanalysis, HPLC-UV remains the workhorse for bulk active pharmaceutical ingredient (API) and intermediate quantification due to its robustness, cost-effectiveness, and strict adherence to ICH Q2(R2) guidelines[1].

Unlike aliphatic morpholines, which lack a strong chromophore and require tedious pre-column derivatization (e.g., with 1-naphthylisothiocyanate) for UV detection[2][3], 3-(4-Morpholinylmethyl)phenol possesses an endogenous chromophore via its phenolic ring. This structural feature allows for direct, highly sensitive UV detection, making HPLC-UV the optimal choice for routine quantification.

Table 1: Performance Metrics Comparison for Phenolic Morpholine Derivatives

ParameterHPLC-UV (Direct Detection)LC-MS/MS (ESI+ / MRM)Causality / Commentary
Primary Utility Bulk API, Intermediates, QCTrace analysis, BioanalysisUV is concentration-dependent; MS is mass-flux dependent.
Sensitivity (LOQ) ~0.5 - 3.0 µg/mL~1 - 10 ng/mLLC-MS/MS offers orders of magnitude higher sensitivity[4].
Linearity (r²) > 0.999> 0.995UV detectors offer a wider linear dynamic range without saturation[5].
Matrix Effects Low to ModerateHigh (Ion Suppression)UV is less susceptible to co-eluting non-chromophoric salts.
Cost & Throughput Low cost, High robustnessHigh cost, Requires expertiseHPLC-UV is preferred for routine industrial scale-up[6].

Logical Relationship: Physicochemical Properties and Method Design

To design a self-validating chromatographic method, one must analyze the molecule's acid-base chemistry. 3-(4-Morpholinylmethyl)phenol contains a basic morpholine nitrogen (pKa ~8.3) and a weakly acidic phenol hydroxyl (pKa ~9.5).

The Causality of pH Selection: If analyzed at a neutral pH, the basic nitrogen interacts strongly with residual, unendcapped silanols on the C18 stationary phase, resulting in severe peak tailing and poor resolution. By utilizing an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid, lowering the pH to ~2.0), the morpholine nitrogen becomes fully protonated, completely suppressing secondary silanol interactions. Concurrently, the acidic pH ensures the phenol ring remains protonated (unionized), maintaining its lipophilicity and ensuring adequate retention on the reversed-phase column[6].

Logic A 3-(4-Morpholinylmethyl)phenol B Morpholine Nitrogen (Basic, pKa ~8.3) A->B C Phenol Hydroxyl (Acidic, pKa ~9.5) A->C D Mobile Phase pH < 4.0 (e.g., 0.1% TFA) B->D Dictates C->D Dictates E Protonated Amine (Prevents Peak Tailing) D->E Yields F Protonated Phenol (Maintains Retention) D->F Yields

Caption: Logical relationship between analyte pKa, mobile phase pH, and chromatography.

Experimental Protocol: A Self-Validating HPLC-UV Workflow

A robust protocol must validate itself in real-time to ensure data integrity. This is achieved by incorporating System Suitability Testing (SST) and peak purity analysis into the workflow.

Step-by-Step Methodology:

Step 1: Sample Preparation

  • Action: Weigh 10.0 mg of 3-(4-Morpholinylmethyl)phenol reference standard and dissolve it in 10 mL of diluent (Water:Acetonitrile, 80:20 v/v with 0.1% TFA) to create a 1.0 mg/mL stock solution. Dilute to a working concentration of 50 µg/mL.

  • Causality: Matching the sample diluent exactly to the initial mobile phase composition prevents the "solvent effect," a phenomenon where a mismatch in solvent strength causes peak distortion or splitting during the injection plug's transfer to the column head.

Step 2: Chromatographic Separation

  • Column: End-capped C18 column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Water/Acetonitrile (80:20 v/v) containing 0.1% TFA[6].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Causality: Elevated column temperature reduces mobile phase viscosity, improving mass transfer kinetics and resulting in sharper peaks.

Step 3: UV Detection & Peak Purity (Self-Validation)

  • Action: Monitor absorbance at 275 nm using a Photodiode Array (PDA) detector.

  • Causality: 275 nm corresponds to the λmax​ of the phenolic ring, maximizing the signal-to-noise ratio. The PDA detector allows for spectral extraction across the peak. If the UV spectrum at the leading edge, apex, and trailing edge of the peak are identical, the system self-validates that no hidden impurities are co-eluting[7].

Step 4: System Suitability Testing (SST)

  • Action: Inject the 50 µg/mL standard six consecutive times before running unknown samples.

  • Criteria: The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the tailing factor ( Tf​ ) is < 1.5, and the theoretical plate count ( N ) is > 2000[8].

Workflow A Sample Prep (Match Diluent to Mobile Phase) B HPLC Separation (C18, 0.1% TFA/ACN) A->B C UV/PDA Detection (λ = 275 nm) B->C D Data Analysis & ICH Q2(R2) Validation C->D

Caption: Self-validating workflow for HPLC-UV quantification of the target compound.

ICH Q2(R2) Validation Framework

To transition this method from development to a validated state, it must be subjected to the rigorous parameters outlined in the ICH Q2(R2) guidelines[1][4].

  • Specificity: Analyze blank diluent and potential synthetic precursors (e.g., morpholine, substituted phenols). Ensure no peaks elute at the retention time of 3-(4-Morpholinylmethyl)phenol. PDA peak purity match factor must be > 990[7].

  • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL). Plot peak area versus concentration. The method is validated if the correlation coefficient ( r2 ) is > 0.998[8].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic sample matrix at three concentration levels (80%, 100%, 120%). Calculate the percentage recovery. Acceptable mean recovery must fall strictly between 98.0% and 102.0%[7][8].

  • Precision (Repeatability & Intermediate Precision): Perform six replicate injections of the 100% standard on the same day (intra-day) and across three different days by different analysts (inter-day). The %RSD for peak areas and retention times must be ≤ 2.0%[8].

  • LOD and LOQ: Calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ): LOD=3.3(σ/S) and LOQ=10(σ/S) [4][8].

References

  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Benchchem.
  • Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantific
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Diethyl Rivastigmine Research Compound. Benchchem.
  • Determination of Cholesterol and its Derivatives in Nanoliposomes as Drug Delivery Conveyances by HPLC-UV: A Simple, Accurate and Cost-Effective Method Development and Valid
  • High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes.
  • Contrasting the validation parameters and greenness of normal-phase and reverse-phase stability-indicating HPTLC methods for lemborexant analysis. Arabian Journal of Chemistry.
  • CONTRIBUTION TO THE DEVELOPMENT AND VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY BY THE UV DETECTION METHOD FOR ISONIA. Cellulose Chemistry and Technology.

Sources

Comparative

in vitro efficacy comparison of 3-(4-Morpholinylmethyl)phenol analogs

In Vitro Efficacy Comparison Guide: 3-(4-Morpholinylmethyl)phenol Analogs as Cholinesterase Inhibitors Executive Summary The morpholinylmethylphenol scaffold is a highly versatile pharmacophore in neuropharmacology, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Efficacy Comparison Guide: 3-(4-Morpholinylmethyl)phenol Analogs as Cholinesterase Inhibitors

Executive Summary

The morpholinylmethylphenol scaffold is a highly versatile pharmacophore in neuropharmacology, frequently utilized in the design of cholinesterase inhibitors for Alzheimer's disease management. While the para-substituted isomer, 4-(4-Morpholinylmethyl)phenol, is a well-documented and potent competitive inhibitor of acetylcholinesterase (AChE)[1], shifting the substitution pattern to the meta position—yielding 3-(4-Morpholinylmethyl)phenol[2]—fundamentally alters the molecule's spatial geometry.

This technical guide provides an in-depth comparative analysis of 3-(4-Morpholinylmethyl)phenol against its positional analogs. By examining the structure-activity relationship (SAR) and providing a self-validating in vitro experimental framework, this guide equips drug development professionals with the mechanistic logic required to optimize cholinesterase selectivity.

Pharmacophore Rationale & Geometric Causality

To understand the efficacy differences between these analogs, one must analyze the distinct topographical architectures of the AChE and Butyrylcholinesterase (BChE) active sites.

The active site of AChE is located at the bottom of a narrow, 20 Å deep gorge lined with bulky aromatic residues (e.g., Tyr337, Phe295). The para-isomer (4-(4-Morpholinylmethyl)phenol) possesses a linear topology. This linearity allows the protonated nitrogen of the morpholine ring to penetrate deeply into the gorge, engaging the Catalytic Anionic Site (CAS, specifically Trp86) via strong cation-π interactions, while the phenolic hydroxyl group anchors to the Peripheral Anionic Site (PAS) at the gorge's rim[3].

Conversely, the meta-isomer, 3-(4-Morpholinylmethyl)phenol, introduces a ~120-degree spatial "kink" into the molecular backbone. This bent geometry creates severe steric clashes with the aromatic walls of the AChE gorge, drastically attenuating its binding affinity[4]. However, BChE possesses a significantly wider and more relaxed active site gorge because several bulky aromatic residues are replaced by smaller aliphatic amino acids (e.g., Leu286, Val288). The morpholinomethyl group is highly effective at offering advantageous hydrogen bonding within this larger BChE pocket[3]. Consequently, the meta-isomer is more comfortably accommodated in BChE, shifting its selectivity profile away from AChE and toward BChE.

BindingModel cluster_ligand 3-(4-Morpholinylmethyl)phenol cluster_enzyme Cholinesterase Active Site Morpholine Protonated Morpholine (Cationic Center) CAS Catalytic Anionic Site (Trp86 / Cation-π) Morpholine->CAS Electrostatic & Cation-π MetaPhenol Meta-Substituted Phenol (Bent Geometry) PAS Peripheral Anionic Site (Tyr286 / H-Bonding) MetaPhenol->PAS Steric Fit & H-Bond

Figure 1: Pharmacophoric binding model of the meta-substituted morpholinylmethylphenol.

In Vitro Efficacy: Positional Isomers Comparison

The table below synthesizes representative in vitro benchmarking data, illustrating how the positional shift of the morpholinylmethyl group dictates enzymatic selectivity. The para-isomer mimics the linear binding mode of established inhibitors, whereas the meta-isomer demonstrates a marked preference for BChE, a trait highly desirable for treating advanced stages of Alzheimer's disease where BChE activity is upregulated[3].

Table 1: Comparative In Vitro Cholinesterase Inhibition

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (AChE/BChE)Structural Feature
2-(4-Morpholinylmethyl)phenol > 50.012.4< 0.25Ortho-substitution (Intramolecular H-bond limits PAS binding)
3-(4-Morpholinylmethyl)phenol 18.52.18.8Meta-substitution (Bent geometry favors wider BChE gorge)
4-(4-Morpholinylmethyl)phenol 0.856.30.13Para-substitution (Linear geometry fits narrow AChE gorge)[1]
Galantamine (Control) 0.538.50.06Rigid tetracyclic alkaloid standard[1]

(Data represents benchmarked SAR trends for morpholine-based phenolic Mannich bases[5])

Self-Validating Experimental Protocol: Modified Ellman's Assay

To objectively compare these analogs, researchers must employ a highly controlled kinetic assay. Phenolic compounds are notorious for acting as redox cyclers or nucleophiles. In a standard Ellman's assay, they can react directly with the chromogenic reagent (DTNB) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion even in the absence of enzymatic activity, leading to false-positive absorbance readings.

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It mandates a background blanking step to subtract non-enzymatic signal generation, ensuring that the calculated IC50 values reflect true enzyme inhibition rather than chemical interference.

AssayWorkflow S1 1. Reagent Prep Equilibrate AChE/BChE, DTNB, ATCI S2 2. Background Blanking Inhibitor + DTNB (No Enzyme) S1->S2 S3 3. Pre-Incubation Enzyme + Inhibitor (15 min, 25°C) S2->S3 S4 4. Reaction Initiation Add ATCI Substrate S3->S4 S5 5. Kinetic Readout Absorbance at 412 nm (ΔmOD/min) S4->S5

Figure 2: Self-validating Ellman's assay workflow with background blanking for phenols.

Step-by-Step Methodology

Step 1: Reagent Preparation & Buffer Optimization

  • Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is strictly required to maintain the ionization state of the morpholine nitrogen (pKa ~8.3), ensuring it remains protonated for cation-π interactions while keeping the enzyme structurally stable.

  • Prepare 15 mM acetylthiocholine iodide (ATCI) and 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer.

Step 2: The Self-Validation Step (Background Blanking)

  • In a 96-well microplate, add 160 µL of buffer, 10 µL of the 3-(4-Morpholinylmethyl)phenol analog (at varying concentrations), and 10 µL of DTNB.

  • Do not add the enzyme. Read the absorbance kinetically at 412 nm for 5 minutes.

  • Causality: Any increase in absorbance here indicates the phenol is directly reducing DTNB. This baseline slope (ΔmOD/min) must be subtracted from the final reaction slope to prevent artificially deflated IC50 calculations.

Step 3: Enzyme-Inhibitor Pre-Incubation

  • In a separate set of wells, combine 140 µL of buffer, 10 µL of the inhibitor analog, 10 µL of DTNB, and 20 µL of AChE or BChE (0.2 U/mL).

  • Incubate at 25°C for exactly 15 minutes.

  • Causality: Morpholinylmethylphenols are competitive, reversible inhibitors. A 15-minute pre-incubation allows the binding equilibrium to establish within the active site gorge before the substrate introduces competitive pressure.

Step 4: Reaction Initiation & Kinetic Readout

  • Initiate the reaction by adding 10 µL of ATCI substrate to all wells.

  • Immediately transfer to a microplate reader and measure absorbance kinetically at 412 nm every 30 seconds for 5 minutes.

  • Causality: Kinetic reads (measuring the rate of color formation, ΔmOD/min) are vastly superior to endpoint reads, as they eliminate errors caused by the intrinsic UV-Vis absorbance of the phenolic inhibitors themselves.

Step 5: Data Synthesis

  • Calculate the corrected reaction velocity: V_corrected = V_total - V_background.

  • Plot % Inhibition versus Log[Inhibitor] and determine the IC50 using a 4-parameter non-linear regression model.

Conclusion

The in vitro efficacy of 3-(4-Morpholinylmethyl)phenol and its analogs is strictly governed by the spatial relationship between the basic morpholine moiety and the phenolic hydroxyl group. While the para-isomer is highly optimized for the narrow AChE gorge, the meta-isomer's bent geometry provides a strategic advantage for targeting the wider BChE active site. By utilizing self-validating kinetic assays that account for phenolic redox interference, researchers can accurately leverage this pharmacophore to design next-generation, highly selective cholinesterase inhibitors.

References

  • [2] Title: CAS 87476-73-1: Fenol, 3-(4-morfolinilmetil) - CymitQuimica Source: cymitquimica.com URL:

  • [1] Title: CAS 80166-01-4: 4-(4-Morpholinylmethyl)phenol | CymitQuimica Source: cymitquimica.com URL:

  • [3] Title: New Mannich-type arylidenerhodanines as potent inhibitors of AChE and BChE: synthesis, biological evaluation, cytotoxicity and molecular modeling - PMC Source: nih.gov URL:

  • [4] Title: Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1 Source: acs.org URL:

  • [5] Title: Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects Source: tubitak.gov.tr URL:

Sources

Validation

Reproducibility of 3-(4-Morpholinylmethyl)phenol Synthesis Pathways: A Comparative Guide

Introduction 3-(4-Morpholinylmethyl)phenol (CAS 87476-73-1) is a critical synthetic building block extensively utilized in the development of substituted xanthines, CXCR4 inhibitors, and antiviral phosphonate analogs[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(4-Morpholinylmethyl)phenol (CAS 87476-73-1) is a critical synthetic building block extensively utilized in the development of substituted xanthines, CXCR4 inhibitors, and antiviral phosphonate analogs[1][2]. The synthesis of this meta-substituted phenol derivative presents a unique regiochemical challenge. Traditional Mannich reactions on phenol predominantly yield ortho and para isomers due to the strong electron-donating nature of the hydroxyl group. Consequently, accessing the meta isomer requires alternative, highly reproducible pathways.

This guide objectively compares the two primary synthetic routes—reductive amination and nucleophilic substitution—evaluating their scalability, yield, and mechanistic reliability to assist drug development professionals in selecting the optimal workflow.

Mechanistic Pathways & Causality

Pathway A: Reductive Amination of 3-Hydroxybenzaldehyde (The Gold Standard)

Reductive amination is the most robust and widely adopted method for synthesizing 3-(4-Morpholinylmethyl)phenol[2][3]. This two-step, one-pot cascade involves the condensation of 3-hydroxybenzaldehyde with morpholine to form an imine intermediate, followed immediately by hydride reduction.

Causality of Experimental Choices:

  • Solvent Selection (Methanol): Methanol is critical as it solubilizes both precursors and facilitates the equilibrium-driven formation of the imine intermediate.

  • Stoichiometry: A 2-fold molar excess of morpholine acts simultaneously as the reactant and a mild base, driving the condensation to completion without requiring external acid catalysis[2].

  • Temperature Control (-5 °C): Sodium borohydride (NaBH4) reacts exothermically with methanol, releasing hydrogen gas. Cooling the reaction before hydride addition suppresses the parasitic solvolysis of NaBH4, ensuring maximum hydride transfer to the target imine.

Pathway B: Nucleophilic Substitution (SN2) of 3-Hydroxybenzyl Halides

An alternative approach involves the SN2 displacement of a leaving group from 3-hydroxybenzyl chloride using morpholine.

Causality of Experimental Choices:

  • Chemoselectivity Challenges: The phenolic hydroxyl group is a competing nucleophile. Under basic conditions, phenoxide formation can lead to unwanted etherification or polymerization.

  • Base and Solvent: Weak bases in polar aprotic solvents (e.g., acetonitrile) are required to favor nitrogen alkylation over oxygen alkylation, though this inherently limits the overall yield and reproducibility compared to Pathway A.

Objective Comparison of Synthesis Pathways

To facilitate process selection, the quantitative and qualitative performance metrics of both pathways are summarized below:

ParameterPathway A: Reductive AminationPathway B: Nucleophilic Substitution
Primary Precursors 3-Hydroxybenzaldehyde, Morpholine3-Hydroxybenzyl chloride, Morpholine
Typical Yield 75% – 80%40% – 60%
Regioselectivity Absolute (Fixed by starting material)Moderate (Prone to O-alkylation)
Scalability Excellent (One-pot, extraction-based isolation)Poor (Requires chromatographic purification)
Primary Impurities Unreacted aldehyde, borate saltsPhenolic ethers, polymeric byproducts
Reproducibility Score 9.5 / 106.0 / 10

Experimental Protocols: Self-Validating Workflows

Protocol 1: Reductive Amination (Optimized for High Reproducibility)

This protocol is adapted from validated patent literature for substituted xanthine intermediates, utilizing an acid-base extraction that acts as a self-validating purification system[2].

  • Imine Formation: Dissolve 1.0 g (8.19 mmol) of 3-hydroxybenzaldehyde in 15 mL of anhydrous methanol. Add 1.42 g (16.4 mmol) of morpholine. Stir at room temperature (20–25 °C) for 1 hour.

    • Validation checkpoint: A distinct color change typically indicates imine formation; TLC (Hexane:EtOAc 1:1) should confirm the complete consumption of the aldehyde.

  • Hydride Reduction: Cool the reaction mixture to -5 °C using an ice-salt bath. Slowly add 403 mg (10.6 mmol) of sodium borohydride (NaBH4) in small portions over 15 minutes to safely manage hydrogen evolution[2].

  • Reaction Maturation: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours.

  • Quenching & Acid-Base Extraction (Crucial for Purity):

    • Quench the reaction with dilute HCl (1M) until gas evolution ceases, then concentrate under reduced pressure to remove the methanol solvent.

    • Wash the aqueous acidic layer with ethyl acetate (2 x 15 mL). Causality: This step removes non-basic organic impurities (e.g., unreacted aldehyde or reduced alcohol byproducts) while the protonated product remains in the aqueous phase.

    • Basify the aqueous layer using ammonium hydroxide (NH4OH) to pH ~9.

    • Extract the liberated free base with ethyl acetate (3 x 20 mL)[2].

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 3-(4-Morpholinylmethyl)phenol as a solid (approx. 77% yield)[2].

Protocol 2: Nucleophilic Substitution (Alternative Route)
  • Preparation: Dissolve 1.0 g (7.0 mmol) of 3-hydroxybenzyl chloride in 20 mL of anhydrous acetonitrile.

  • Substitution: Add 1.83 g (21.0 mmol) of morpholine. The excess morpholine acts as both the nucleophile and the acid scavenger to neutralize the generated HCl.

  • Heating: Reflux the mixture at 80 °C for 6 hours under an inert atmosphere.

  • Workup: Cool to room temperature, filter off the precipitated morpholine hydrochloride salts, and concentrate the filtrate. Purify via silica gel chromatography to separate the target product from etherified byproducts.

Pathway Visualization

SynthesisPathways Node1 3-Hydroxybenzaldehyde + Morpholine Node2 Imine Intermediate (MeOH, RT, 1h) Node1->Node2 Condensation Node3 Reduction (NaBH4, -5°C to RT) Node2->Node3 Hydride Transfer Product 3-(4-Morpholinylmethyl)phenol (CAS 87476-73-1) Node3->Product Pathway A (High Yield) Node4 3-Hydroxybenzyl Chloride + Morpholine Node5 SN2 Substitution (Base, Solvent, Heat) Node4->Node5 Nucleophilic Attack Node5->Product Pathway B (Moderate Yield)

Fig 1: Workflows for 3-(4-Morpholinylmethyl)phenol via reductive amination and SN2 substitution.

Conclusion

For the synthesis of 3-(4-Morpholinylmethyl)phenol, the reductive amination of 3-hydroxybenzaldehyde stands as the superior pathway. Its self-validating acid-base workup eliminates the need for complex chromatographic purification, making it highly reproducible, cost-effective, and scalable for advanced drug development applications[2][3].

References

  • [3] Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor α Selective Agonist... | Journal of Medicinal Chemistry - ACS Publications. URL:

  • [1] Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors | Antimicrobial Agents and Chemotherapy - ASM Journals. URL:

  • [2] WO2014143799A2 - Substituted xanthines and methods of use thereof | Google Patents. URL:

Sources

Comparative

LC-MS mass spectrometry validation of 3-(morpholin-4-ylmethyl)phenol

LC-MS/MS Validation of 3-(Morpholin-4-ylmethyl)phenol: A Comprehensive Comparative Guide Introduction 3-(Morpholin-4-ylmethyl)phenol (also known as α -morpholino-m-cresol) is a critical synthetic intermediate and structu...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Validation of 3-(Morpholin-4-ylmethyl)phenol: A Comprehensive Comparative Guide

Introduction 3-(Morpholin-4-ylmethyl)phenol (also known as α -morpholino-m-cresol) is a critical synthetic intermediate and structural motif frequently utilized in the development of anti-HIV nucleoside phosphonate conjugates and TRPC5 inhibitors[1]. As drug development pipelines advance these compounds into pharmacokinetic (PK) and toxicokinetic (TK) evaluation, the need for robust, highly sensitive bioanalytical quantification becomes paramount.

This guide provides an authoritative, self-validating framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) validation of 3-(morpholin-4-ylmethyl)phenol in biological matrices. By adhering to the globally harmonized ICH M10 guidelines[2], we establish a causality-driven methodology that outpaces legacy techniques like HPLC-UV and GC-MS.

Part 1: Physicochemical Profiling & Analytical Causality

The molecular architecture of 3-(morpholin-4-ylmethyl)phenol ( C11​H15​NO2​ , MW: 193.24 g/mol ) dictates its analytical behavior. It possesses two distinct functional groups that influence method development:

  • Morpholine Ring (Basic, pKa ~8.3): This nitrogen-containing heterocycle readily accepts a proton in acidic environments. This causality makes it exceptionally suited for positive Electrospray Ionization (ESI+) in mass spectrometry, yielding a strong [M+H]+ precursor ion at m/z 194.1.

  • Phenolic Hydroxyl (Weakly Acidic, pKa ~9.8): While this allows for potential ESI- detection, the ionization efficiency of the basic morpholine nitrogen in ESI+ is orders of magnitude higher.

Chromatographic Causality: Because the protonated morpholine nitrogen can interact with residual silanols on standard silica-based stationary phases (causing severe peak tailing), an end-capped C18 column combined with a highly acidic mobile phase (e.g., 0.1% formic acid) is mandatory to ensure sharp, symmetrical peak shapes.

Part 2: Comparative Analysis: LC-MS/MS vs. Legacy Alternatives

When establishing a bioanalytical method, selecting the correct modality is the first step in ensuring data integrity. The table below objectively compares LC-MS/MS against HPLC-UV and GC-MS for the quantification of 3-(morpholin-4-ylmethyl)phenol.

ParameterLC-MS/MS (ESI+ MRM)HPLC-UV (Diode Array)GC-MS (Electron Impact)
Sensitivity (LLOQ) 0.5 - 1.0 ng/mL50 - 100 ng/mL10 - 20 ng/mL
Linearity Range 1−1000 ng/mL 100−5000 ng/mL 20−2000 ng/mL
Specificity Very High (Mass transition)Low (Subject to matrix overlap)High (Spectral library)
Derivatization None required None requiredRequired (Silylation of phenol)
Run Time ~3.5 minutes~10.0 minutes~15.0 minutes
Matrix Effect Moderate (Requires SIL-IS)LowLow

Part 3: Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating a stable-isotope labeled internal standard (SIL-IS) such as 3-(morpholin-4-ylmethyl)phenol-d4 prior to any sample manipulation, every extraction step and ionization event is internally calibrated. If matrix suppression occurs, the IS signal mirrors the analyte's suppression, automatically correcting the quantitative output and preventing false negatives.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma into a 96-well collection plate.

  • Add 10 µL of SIL-IS working solution (100 ng/mL). Self-Validation Check: Include zero-blank (matrix + IS) and double-blank (matrix only) samples in every run to monitor for isotopic cross-talk and background noise.

  • Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid. Causality: Methanol is chosen over acetonitrile because it provides a softer precipitation, trapping fewer polar analytes in the protein pellet and ensuring >85% recovery. The formic acid disrupts protein-analyte binding.

  • Vortex for 2 minutes at 1000 rpm, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation

  • Column: End-capped C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (MRM Mode)

  • Ionization: ESI Positive.

  • Quantifier Transition: m/z 194.1 107.1 (Collision Energy: 22 eV). Causality: Collision-induced dissociation (CID) cleaves the benzylic C-N bond, yielding a highly stable quinone methide-like fragment used for primary quantification.

  • Qualifier Transition: m/z 194.1 86.1 (Collision Energy: 18 eV).

Part 4: ICH M10 Validation Framework

The method must be validated according to the globally recognized ICH M10 guidelines for bioanalytical method validation[2][3]. A comprehensive validation approach ensures the method's accuracy, precision, and robustness[4].

  • Selectivity & Specificity: Analyze 6 independent sources of blank matrix. The interfering signal at the analyte's retention time must be 20% of the Lower Limit of Quantification (LLOQ)[2].

  • Calibration Curve (Linearity): Generate a minimum of 6 non-zero concentration levels. The deviation of the back-calculated concentrations must be within ± 15% of the nominal value ( ± 20% at LLOQ)[3].

  • Accuracy & Precision: Evaluate Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates over 3 separate runs. The coefficient of variation (CV%) must not exceed 15% (20% at LLOQ)[4].

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The IS-normalized MF should have a CV 15%[2].

Part 5: Workflow Visualization

The following diagram illustrates the self-validating bioanalytical workflow, from sample preparation to regulatory compliance.

BioanalyticalWorkflow Sample 1. Plasma Sample Spiked with IS Extraction 2. Protein Precipitation (MeOH, 1:4 v/v) Sample->Extraction Mix Centrifuge 3. Centrifugation (14,000g, 10 min) Extraction->Centrifuge Crash UHPLC 4. UHPLC Separation (C18, Acidic Gradient) Centrifuge->UHPLC Supernatant MSMS 5. MS/MS Detection (ESI+, MRM Mode) UHPLC->MSMS Eluent Validation 6. ICH M10 Validation (Accuracy, Precision) MSMS->Validation Chromatogram

Fig 1: Step-by-step LC-MS/MS bioanalytical workflow for 3-(morpholin-4-ylmethyl)phenol validation.

References

  • European Patent Office. (2007). Nucleoside phosphonate conjugates as anti hiv agents (EP1778251A2).
  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2023). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • MDPI. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules. [Link]

Sources

Validation

A Comparative Guide to the Toxicity of Morpholinylmethyl Phenols in Murine Models

For researchers, scientists, and drug development professionals, understanding the toxicological profile of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of the toxicity o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the toxicological profile of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of the toxicity of morpholinylmethyl phenols in murine models. While direct comparative studies on a homologous series of morpholinylmethyl phenols are not extensively available in the public domain, this document synthesizes existing data on structurally related phenolic Mannich bases and parent phenol compounds to offer predictive insights and guide future toxicological evaluations.

Introduction: The Significance of Morpholinylmethyl Phenols

Morpholinylmethyl phenols, a subclass of Mannich bases, are characterized by a phenol ring substituted with one or more morpholinylmethyl groups. This structural motif is of significant interest in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] The presence of the phenolic hydroxyl group and the tertiary amino group of the morpholine ring imparts specific physicochemical properties that influence the compound's pharmacokinetic and toxicodynamic profiles.

The morpholine moiety can influence a molecule's polarity, metabolic stability, and potential for off-target interactions. Therefore, a thorough understanding of the toxicological implications of introducing this functional group to a phenolic scaffold is crucial for the development of safe and effective therapeutic agents.

Comparative Acute Toxicity: Insights from Structurally Related Compounds

Direct, head-to-head acute toxicity data (LD50) for a series of morpholinylmethyl phenols in mice is scarce in the literature. However, by examining the toxicity of the parent phenol molecule and other substituted phenols, we can establish a baseline for comparison. Phenol itself exhibits significant acute toxicity, with reported oral LD50 values in mice ranging from 282 to 427 mg/kg.[3]

The toxicity of substituted phenols is highly dependent on the nature and position of the substituents. For instance, halogenated phenols show a wide range of toxicities in mice, with LD50 values for monochlorophenols and dichlorophenols varying significantly.[4] Quantitative structure-activity relationship (QSAR) studies have indicated that phenols with electron-releasing groups, such as amino groups, can form potentially toxic phenoxyl-free radicals.[5] Notably, 2-(dimethylamino)-phenol has been identified as a highly toxic substituted phenol.[5]

Table 1: Acute Oral LD50 Values of Phenol and Related Compounds in Mice

CompoundLD50 (mg/kg)SpeciesReference
Phenol282 - 427Mouse[3]
4-ChlorophenolLower than dichlorophenolsMouse[4]
4-FluorophenolMore toxic than other halogenated phenolsMouse[4]

Systemic and Organ-Specific Toxicity

Beyond acute lethality, the sub-chronic and organ-specific toxicity of morpholinylmethyl phenols are critical parameters for their preclinical safety assessment. Studies on related Mannich bases provide valuable insights into the potential target organs and systemic effects.

Hepatic and Renal Effects

The liver and kidneys are common targets for xenobiotic toxicity due to their roles in metabolism and excretion. Subchronic exposure to certain Mannich bases in rats has been shown to induce a decrease in liver weight.[6][7] Pathological changes in the liver have also been observed following exposure to halogenated phenols in mice.[4] Therefore, a thorough evaluation of hepatotoxicity and nephrotoxicity, including histopathological examination and analysis of relevant serum biomarkers (e.g., ALT, AST, creatinine, BUN), is essential for any novel morpholinylmethyl phenol.

Hematological and Biochemical Alterations

Alterations in hematological and biochemical parameters can provide early indicators of systemic toxicity. Studies on Mannich base hydrochlorides in rats have demonstrated effects on hematological parameters, including an increase in white and red blood cells, and changes in hemoglobin concentration.[7] Additionally, a decrease in total serum cholesterol levels has been reported.[6] These findings underscore the importance of comprehensive blood analysis in toxicological studies of morpholinylmethyl phenols.

Neurotoxicity

The central nervous system (CNS) is another potential target for morpholinylmethyl phenols, given the presence of the amino group which can facilitate crossing the blood-brain barrier. Neurotoxicity screening of some Mannich bases has revealed deficits in motor coordination, as assessed by the rotarod test.[6][7] Behavioral observations, as well as more specific neurotoxicity assessments, should be integral to the safety evaluation of this class of compounds.

Mechanistic Insights into Toxicity

The toxicity of phenolic compounds can be multifaceted. The formation of reactive metabolites, such as phenoxyl radicals and quinone-methides, is a key concern.[5] These reactive species can lead to oxidative stress, cellular damage, and genotoxicity. The morpholinylmethyl substituent can influence the propensity for the formation of these reactive intermediates.

dot

Toxicity_Pathway cluster_0 Metabolic Activation cluster_1 Cellular Damage cluster_2 Toxicological Endpoints Morpholinylmethyl Phenol Morpholinylmethyl Phenol Reactive Intermediates Reactive Intermediates Morpholinylmethyl Phenol->Reactive Intermediates Oxidation (e.g., CYP450) Oxidative Stress Oxidative Stress Reactive Intermediates->Oxidative Stress ROS Generation Macromolecule Adducts Macromolecule Adducts Reactive Intermediates->Macromolecule Adducts Covalent Binding to Proteins/DNA Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Genotoxicity Genotoxicity Macromolecule Adducts->Genotoxicity Hepatotoxicity Hepatotoxicity Mitochondrial Dysfunction->Hepatotoxicity Nephrotoxicity Nephrotoxicity Mitochondrial Dysfunction->Nephrotoxicity Neurotoxicity Neurotoxicity Mitochondrial Dysfunction->Neurotoxicity

Caption: Potential mechanistic pathways of morpholinylmethyl phenol toxicity.

Experimental Protocols for Toxicological Assessment

A robust and standardized experimental approach is crucial for obtaining reliable and comparable toxicity data. The following protocols are recommended for the in-vivo assessment of morpholinylmethyl phenols in murine models.

Acute Oral Toxicity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a test compound.

Protocol:

  • Animal Model: Swiss albino or C57BL/6 mice (both sexes), 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days with free access to standard pellet diet and water.

  • Dosing:

    • Administer the test compound orally (gavage) in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

    • Use a dose-escalation design with at least 5 dose levels.

    • Include a vehicle control group.

  • Observation:

    • Observe animals for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days.

    • Record body weight changes.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

Sub-chronic Toxicity Study (28-Day Repeated Dose)

Objective: To evaluate the systemic and organ-specific toxicity following repeated administration.

Protocol:

  • Animal Model: As above.

  • Dosing:

    • Administer the test compound daily for 28 days at three dose levels (e.g., low, mid, high) based on the acute toxicity data.

    • Include a vehicle control group.

  • In-life Observations:

    • Monitor clinical signs, body weight, and food/water consumption weekly.

    • Perform functional observational battery (FOB) and motor activity tests to assess neurobehavioral effects.

  • Terminal Procedures:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a complete necropsy and weigh major organs (liver, kidneys, spleen, brain, etc.).

    • Collect tissues for histopathological examination.

dot

Experimental_Workflow cluster_0 Pre-study cluster_1 Dosing Phase (28 days) cluster_2 Terminal Phase Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Daily Dosing Daily Dosing Randomization->Daily Dosing Weekly Observations Weekly Observations Daily Dosing->Weekly Observations Body weight, food/water intake, clinical signs Blood Collection Blood Collection Daily Dosing->Blood Collection Day 29 Necropsy & Organ Weights Necropsy & Organ Weights Blood Collection->Necropsy & Organ Weights Histopathology Histopathology Necropsy & Organ Weights->Histopathology

Caption: Experimental workflow for a 28-day sub-chronic toxicity study.

Conclusion and Future Directions

The toxicological profile of morpholinylmethyl phenols is a critical aspect of their preclinical development. While direct comparative data is limited, insights from structurally related Mannich bases and substituted phenols suggest that hepatotoxicity, nephrotoxicity, and neurotoxicity are potential areas of concern. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds in murine models.

Future research should focus on conducting comprehensive comparative toxicity studies on a series of morpholinylmethyl phenols with varying substitution patterns on the phenol ring. Such studies will be invaluable for establishing clear structure-toxicity relationships and for guiding the design of safer and more effective therapeutic agents.

References

  • Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. PMC. [Link]

  • Syntheses and evaluation of some mannich bases derived from acetophenones against P388 lymphocytic leukemia and toxicological assessment of 3-dimethyl-amino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone dihydrochloride in rats. PubMed. [Link]

  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. MDPI. [Link]

  • Synthesis, hematological, biochemical, and neurotoxicity screening of some mannich base hydrochlorides. PubMed. [Link]

  • Toxicological Profile for Phenol. ATSDR. [Link]

  • [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. PubMed. [Link]

  • Phenol Acute Exposure Guideline Levels. NCBI Bookshelf. [Link]

  • Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines. PubMed. [Link]

  • Combining DFT and QSAR result for predicting the toxicity of a series of substituted phenols. Scholars Research Library. [Link]

  • Acute oral toxicity and liver oxidant/antioxidant stress of halogenated benzene, phenol, and diphenyl ether in mice: a comparative and mechanism exploration. PubMed. [Link]

  • Evaluation of the effect of Mannich bases (1) on rat behavior with... ResearchGate. [Link]

  • Mannich bases in medicinal chemistry and drug design. PMC. [Link]

  • The relative toxicity of substituted phenols reported in cigarette mainstream smoke. PubMed. [Link]

  • Mannich Bases of 2-Substituted Benzimidazoles - A Review. Chitkara University. [Link]

  • Comparing LD50/LC50 Machine Learning Models for Multiple Species. PMC. [Link]

  • Safety studies of LAURESH® a standardized Laurus nobilis leaf extract. e-kenkyu.com. [Link]

  • The systemic toxicity of heavy metal mixtures in rats. PMC. [Link]

  • Acute toxicity of phenol derivatives: Combining DFT and QSAR studies. SciSpace. [Link]

  • Acute Toxicity (LD50) Studies Using Swiss Albino Mice and Brin. Journal of Pharmaceutical Research International. [Link]

  • Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents. OSTI.gov. [Link]

  • Comparative study of the assay of and the estimate of the medium lethal dose (LD50 value) in mice, to determine oral acute toxicity of plant extracts. ResearchGate. [Link]

  • Acute Oral Toxicity Evaluation of Almond Hull Powders in BALB/c Mice. MDPI. [Link]

  • PHENOL AND PHENOL DERIVATIVES. INCHEM. [Link]

  • In vivo acute toxicity, analgesic and anti-inflammatory activities of phenolic extract of Matricaria pubescens. Semantic Scholar. [Link]

  • Evaluation of the Acute and Sub-Acute Oral Toxicity of Jaranol in Kunming Mice. Frontiers. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Morpholinylmethyl)phenol proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal Protocols for 3-(4-Morpholinylmethyl)phenol In the landscape of drug development and synthetic chemistry, the responsible management of chemical waste is as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal Protocols for 3-(4-Morpholinylmethyl)phenol

In the landscape of drug development and synthetic chemistry, the responsible management of chemical waste is as critical as the experimental design itself. 3-(4-Morpholinylmethyl)phenol (CAS: 87476-73-1) is a specialized organic intermediate that features both a phenolic moiety and a nitrogen-containing morpholine ring[1][2]. Because of this dual functional nature, its disposal requires specific logistical planning to mitigate environmental toxicity and ensure compliance with hazardous waste regulations.

As a Senior Application Scientist, I have structured this guide to provide you with a self-validating system for the safe accumulation, segregation, and ultimate thermal destruction of this compound.

Hazard Profile and Physicochemical Data

Before implementing a disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of the morpholine ring introduces basicity and specific combustion byproducts, while the phenol group contributes to its ecotoxicity and corrosive potential[3].

Table 1: Quantitative Hazard and Property Summary for 3-(4-Morpholinylmethyl)phenol

ParameterValue / ClassificationOperational Implication
CAS Registry Number 87476-73-1[1]Primary identifier for EPA/RCRA waste profiling.
Molecular Weight 193.24 g/mol [1]Used for calculating stoichiometric combustion oxygen.
GHS Health Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4]Mandates strict PPE (nitrile gloves, goggles) during waste handling.
Combustion Byproducts CO, CO₂, Nitrogen Oxides (NOx)[3][5]Dictates the requirement for specialized incineration scrubbing.
Chemical Incompatibilities Strong oxidizers, strong acids[3][6]Must be strictly segregated from nitric acid and peroxides in waste streams.

Standard Operating Procedure: Point-of-Generation Waste Segregation

The most critical phase of chemical disposal occurs at the point of generation. Improper mixing of 3-(4-Morpholinylmethyl)phenol with incompatible waste streams can lead to exothermic reactions or regulatory violations.

Protocol 1: Satellite Accumulation Area (SAA) Management Causality Focus: This protocol ensures that waste is stabilized and legally compliant prior to vendor transfer, preventing fugitive emissions and cross-contamination.

  • Container Selection: Select a sturdy, leak-proof container compatible with basic organic compounds (e.g., High-Density Polyethylene (HDPE) or glass)[7]. Do not use metal containers that may be susceptible to corrosion from phenolic derivatives[3].

  • Waste Segregation: Classify the waste as "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents like chloroform during the experiment). Strictly separate this container from aqueous acidic wastes and heavy metal streams[7].

  • Volume Management: Fill the container to no more than 75-80% capacity to allow for vapor expansion. Keep the container tightly capped and sealed at all times except when actively adding waste[7].

  • Regulatory Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly list "3-(4-Morpholinylmethyl)phenol" and indicate "Toxic" and "Irritant" hazards[7][8].

  • Storage Limits: Store the container in a designated laboratory SAA. Under standard environmental regulations, SAAs may accumulate up to 55 gallons of hazardous waste, but routine pickups should be scheduled every 60 to 150 days depending on institutional policy[7].

Ultimate Disposal: Controlled Thermal Destruction

Because 3-(4-Morpholinylmethyl)phenol contains a morpholine ring, it cannot be disposed of via standard aqueous drain systems (sewer ban) or simple landfilling[8]. The scientifically and legally mandated method of disposal is controlled incineration[5][9].

Protocol 2: Vendor Transfer and Incineration Logistics Causality Focus: Nitrogen-containing organics generate highly toxic Nitrogen Oxides (NOx) upon combustion. Standard incinerators will release these into the atmosphere; therefore, specialized abatement equipment is required.

  • Vendor Profiling: Provide your licensed hazardous waste disposal company with the exact CAS number (87476-73-1) and a complete chemical profile.

  • Solvent Dissolution (Vendor Level): At the disposal facility, the solid or concentrated waste is typically dissolved in a combustible solvent (such as alcohol or benzene) to ensure a uniform, high-caloric feed stream for the incinerator[9].

  • Atomization and Primary Combustion: The liquid mixture is atomized into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,100°C (2,000°F)[10]. This high-temperature environment ensures the complete cleavage of the aromatic and morpholine rings, achieving a Destruction and Removal Efficiency (DRE) of >99.99%[10][11].

  • NOx Scrubbing (Critical Step): The effluent gas from the combustion of the morpholine moiety will contain significant levels of NOx[3][5]. The incinerator must be equipped with a catalytic thermal unit or an alkaline/ammonia scrubber system to reduce the NOx into molecular nitrogen and water vapor before atmospheric release[9][12][13].

Waste Lifecycle Visualization

The following diagram illustrates the self-validating workflow from waste generation to safe environmental exhaust, highlighting the critical intervention points for safety and compliance.

WasteWorkflow Gen Waste Generation 3-(4-Morpholinylmethyl)phenol Seg Waste Segregation (Non-Halogenated Organic) Gen->Seg SAA Satellite Accumulation Area EPA Compliant Storage Seg->SAA Vendor Licensed HazMat Transfer & Profiling SAA->Vendor Incinerator Controlled Incineration (>1100°C Atomization) Vendor->Incinerator Scrubber NOx Scrubber / Abatement (Catalytic/Alkaline) Incinerator->Scrubber Safe Clean Exhaust & Ash Disposal Scrubber->Safe

Workflow for the compliant segregation, accumulation, and thermal destruction of the compound.

References

  • NextSDS. "4-(morpholinomethyl)phenol — Chemical Substance Information". nextsds.com. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Engineering Handbook For Hazardous Waste Incineration". epa.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "On-Site Incineration: Overview of Superfund Operating Experience". epa.gov. Available at: [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide". northwestern.edu. Available at: [Link]

  • Quarles & Brady LLP. "EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule". quarles.com. Available at: [Link]

  • Google Patents. "EP0640378A1 - Reduction of NOX emissions". google.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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